NS3861
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C12H14BrNS |
|---|---|
分子量 |
284.22 g/mol |
IUPAC名 |
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C12H14BrNS/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12/h4-6,9-10H,2-3,7H2,1H3 |
InChIキー |
ZJCNRVHZJADROC-UHFFFAOYSA-N |
正規SMILES |
CN1C2CCC1C=C(C2)C3=C(C=CS3)Br |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Subtype-Selective Mechanism of NS3861: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of NS3861, a potent and subtype-selective agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings on its binding affinity, functional efficacy, and the molecular determinants of its selectivity, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex interactions through signaling pathway diagrams.
Core Mechanism: A Tale of Two Subunits
This compound distinguishes itself through its preferential activation of nAChR subtypes containing the α3 subunit, while exhibiting minimal to no activity at receptors incorporating the α4 subunit.[1][2] This selectivity is primarily dictated by specific amino acid interactions within the ligand-binding domain of the receptor. The compound acts as a full agonist at α3β2 nAChRs and a partial agonist at the α3β4 subtype.[1][3] In contrast, it demonstrates a notable lack of efficacy at α4β2 and α4β4 receptors, despite binding to them with high affinity.[1][3] This suggests a binding mode that, in α4-containing receptors, fails to induce the necessary conformational change for channel activation.[1]
Quantitative Profile: Binding Affinities and Functional Efficacy
The interaction of this compound with various nAChR subtypes has been quantified through radioligand binding assays and two-electrode voltage clamp electrophysiology. The data below summarizes its binding constants (Ki) and the concentrations required for half-maximal activation (EC50) and maximal efficacy (Emax).
| Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (EC50, μM) | Maximal Efficacy (Emax) |
| α3β4 | 0.62[3][4] | 1[3] | Partial Agonist[1] |
| α4β4 | 7.8[3][4] | - | Minimal Activity[3] |
| α3β2 | 25[3][4] | 1.6[3] | Full Agonist[1][3] |
| α4β2 | 55[3][4] | - | Minimal Activity[3] |
Delving into the Molecular Basis of Selectivity
Molecular docking and mutagenesis studies have pinpointed key residues responsible for the subtype-selective action of this compound. A critical determinant for its lack of activation at α4-containing receptors is a serine to threonine substitution in the principal subunit.[2] This substitution is thought to hinder the conformational change required for channel gating.[1] Furthermore, the differential efficacy of this compound at α3β2 versus α3β4 receptors underscores the importance of the complementary β-subunit in modulating agonist activity.[1][2]
The proposed mechanism suggests that while interactions with the α subunit primarily govern binding affinity, the interactions with key amino acids on the complementary β-subunit are crucial in determining the level of agonist efficacy.[2]
Experimental Protocols
Radioligand Binding Assays
The binding affinity of this compound to various nAChR subtypes is determined using a competitive radioligand binding assay.
-
Receptor Source: Membranes from HEK293 cells stably expressing the human nAChR subtype of interest or homogenized rat brain tissue.
-
Radioligand: [³H]Epibatidine, a high-affinity nAChR agonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, and 1 mM MgCl₂.
-
Procedure:
-
A constant concentration of [³H]Epibatidine is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
The incubation is carried out at 4°C for 4 hours to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
The functional activity of this compound as an agonist is assessed by measuring the ion currents elicited upon its application to Xenopus oocytes expressing specific nAChR subtypes.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired α and β nAChR subunits.
-
Recording: After 2-5 days of expression, whole-cell currents are recorded using a two-electrode voltage clamp amplifier. The oocytes are typically clamped at a holding potential of -70 mV.
-
Solutions: The oocytes are perfused with a standard saline solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4). This compound is dissolved in the same solution and applied at various concentrations.
-
Procedure:
-
A stable baseline current is established.
-
Increasing concentrations of this compound are applied to the oocyte to elicit inward currents.
-
The peak current amplitude at each concentration is measured.
-
-
Data Analysis: The concentration-response data are fitted to the Hill equation to determine the EC50 and the maximal response (Imax). The Emax for this compound is typically expressed as a percentage of the maximal current elicited by a saturating concentration of the endogenous agonist, acetylcholine.
References
- 1. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound fumarate|Cas# 216853-60-0 [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Nicotinic Receptor Agonist Properties of NS3861
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 is a novel nicotinic acetylcholine (B1216132) receptor (nAChR) agonist with a distinctive selectivity profile, making it a valuable pharmacological tool for the investigation of nAChR subtypes and a potential lead compound in drug development. This technical guide provides a comprehensive overview of the binding, functional, and signaling properties of this compound, with a focus on its unique interactions with various nAChR subtypes. The information presented herein is intended to support further research and development efforts in the field of nicotinic receptor pharmacology.
Core Properties of this compound
This compound is characterized by its selective activation of α3-containing nAChRs over α4-containing subtypes. Furthermore, it exhibits a preference for β2-containing receptors over β4-containing ones, a profile that is reciprocal to that of the well-known nAChR agonist, cytisine.[1]
Data Presentation: Quantitative Agonist Properties
The agonist properties of this compound have been quantified through various in vitro assays. The following tables summarize the binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound at several human nAChR subtypes.
Table 1: Binding Affinity of this compound at Human nAChR Subtypes [2][3]
| nAChR Subtype | Binding Affinity (Ki, nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
Binding affinity was determined by radioligand displacement assays using [³H]epibatidine.
Table 2: Potency and Efficacy of this compound at Human nAChR Subtypes [1][3]
| nAChR Subtype | Potency (EC50, µM) | Efficacy (Emax, % relative to Acetylcholine) | Agonist Type |
| α3β2 | 1.6 - 1.7 | Full agonist (~100%) | Full Agonist |
| α3β4 | 0.15 - 1.0 | Partial agonist | Partial Agonist |
| α4β2 | Minimal Activity | Inactive | - |
| α4β4 | Minimal Activity | Inactive | - |
Potency and efficacy were determined by whole-cell patch-clamp electrophysiology on HEK293 cells expressing the respective nAChR subtypes.
Experimental Protocols
The characterization of this compound's agonist properties relies on a suite of specialized experimental techniques. The following sections provide detailed methodologies for the key experiments cited.
Cell Culture and Transfection for nAChR Expression
Objective: To express specific human nAChR subtypes in a mammalian cell line for in vitro characterization.
Materials:
-
HEK293 or CHO cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Expression plasmids containing cDNA for human nAChR α and β subunits (e.g., in pcDNA3-based vectors)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Selection antibiotics (e.g., G418, Zeocin)
Protocol:
-
Cell Culture: Maintain HEK293 or CHO cells in a humidified incubator at 37°C and 5% CO2. Passage cells every 2-3 days to maintain sub-confluent cultures.
-
Transfection:
-
One day prior to transfection, seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare a mixture of the α and β subunit plasmids and the transfection reagent in serum-free medium, according to the manufacturer's instructions.
-
Add the transfection mixture to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium.
-
-
Selection of Stable Cell Lines (Optional):
-
48 hours post-transfection, begin selection by adding the appropriate antibiotics to the culture medium.
-
Maintain the cells under selection pressure for 1-2 weeks, replacing the medium every 2-3 days, until resistant colonies are formed.
-
Isolate and expand individual colonies to establish stable cell lines expressing the desired nAChR subtype.
-
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for different nAChR subtypes.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the nAChR subtype of interest.
-
[³H]-Epibatidine (radioligand)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Nicotine (B1678760) (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Membrane Preparation:
-
Harvest cells expressing the target nAChR subtype and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of [³H]-epibatidine (typically at or below its Kd value) to each well.
-
Add varying concentrations of unlabeled this compound to the wells.
-
To determine non-specific binding, add a high concentration of nicotine to a separate set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-epibatidine) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound at specific nAChR subtypes.
Materials:
-
Transfected HEK293 cells expressing the nAChR of interest.
-
Patch-clamp amplifier and data acquisition system.
-
Micropipettes (borosilicate glass).
-
External solution (in mM): 140 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 1 CaCl2, 2 ATP, 0.2 GTP, pH 7.2.
-
This compound solutions of varying concentrations.
Protocol:
-
Cell Preparation: Plate the transfected cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
-
Agonist Application:
-
Apply this compound at various concentrations to the cell using a rapid perfusion system.
-
Record the inward current elicited by the activation of the nAChRs.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each concentration of this compound.
-
Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine) to determine Emax.
-
Plot the normalized current amplitude as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with nAChRs initiates a cascade of events that can be investigated through various experimental workflows.
Signaling Pathway of this compound at α3β2 nAChRs
The primary signaling event following the binding of this compound to α3β2 nAChRs is the opening of the ligand-gated ion channel, leading to an influx of cations, including Na+ and Ca2+. The subsequent increase in intracellular calcium can trigger various downstream signaling cascades.
Experimental Workflow for Characterizing this compound
The comprehensive characterization of a novel nAChR agonist like this compound involves a multi-step process, from initial binding studies to in vivo functional assays.
References
The Pharmacology of NS3861: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 is a potent and selective agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a unique pharmacological profile with significant implications for neuroscience research and drug development. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, receptor binding affinity, functional efficacy, and the downstream signaling pathways it modulates. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in the study of nAChRs and the development of novel therapeutics targeting these receptors.
Chemical Properties
This compound, also known as 3-(3-bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, is a small molecule with the chemical formula C₁₂H₁₄BrNS. It is often supplied as a fumarate (B1241708) salt.[1]
Mechanism of Action
This compound is an agonist at various heteromeric nAChR subtypes. Its primary mechanism of action involves binding to the orthosteric site of these ligand-gated ion channels, inducing a conformational change that opens the channel pore and allows the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and activation of downstream signaling cascades. Notably, the efficacy of this compound is highly dependent on the subunit composition of the nAChR.[2][3]
Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized through radioligand binding assays and functional electrophysiological studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound at Different nAChR Subtypes
| nAChR Subtype | Kᵢ (nM) |
| α3β4 | 0.62[1][4] |
| α4β4 | 7.8[1][4] |
| α3β2 | 25[1][4] |
| α4β2 | 55[1][4] |
Kᵢ values were determined using [³H]epibatidine competition binding assays.
Table 2: Functional Activity of this compound at Different nAChR Subtypes
| nAChR Subtype | Agonist Activity | EC₅₀ (µM) | Maximal Efficacy (Eₘₐₓ) |
| α3β2 | Full Agonist | 1.6[1][5] | 1.0 |
| α3β4 | Partial Agonist | 1[1][5] | ~0.5 |
| α4β2 | Minimal Activity | - | - |
| α4β4 | Minimal Activity | - | - |
EC₅₀ and Eₘₐₓ values were determined by patch-clamp electrophysiology on Xenopus oocytes expressing the respective human nAChR subtypes.
Signaling Pathways Modulated by this compound
Activation of nAChRs by this compound, particularly the α3β4 and α3β2 subtypes, initiates a cascade of intracellular signaling events primarily driven by the influx of Ca²⁺. While direct studies on the downstream signaling of this compound are limited, the established pathways for these receptor subtypes provide a strong indication of its cellular effects.
The following diagram illustrates the proposed signaling pathway following this compound binding to α3β4 and α3β2 nAChRs.
Figure 1: Proposed signaling pathway activated by this compound.
Experimental Protocols
The characterization of this compound's pharmacology relies on two key experimental techniques: radioligand binding assays and patch-clamp electrophysiology.
[³H]Epibatidine Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for different nAChR subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the nAChR subtype of interest are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the following are combined:
-
Cell membranes
-
A fixed concentration of [³H]epibatidine (a high-affinity nAChR radioligand)
-
Varying concentrations of unlabeled this compound
-
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
The following diagram outlines the workflow for the [³H]epibatidine binding assay.
Figure 2: Workflow for [³H]epibatidine binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is employed to measure the functional activity (EC₅₀ and Eₘₐₓ) of this compound at different nAChR subtypes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific α and β subunits of the nAChR to be studied. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte is voltage-clamped at a holding potential (typically -60 to -80 mV).
-
-
Drug Application: Solutions containing varying concentrations of this compound are perfused over the oocyte.
-
Data Acquisition: The inward current elicited by the activation of nAChRs is recorded.
-
Data Analysis: The peak current responses at different this compound concentrations are plotted to generate a concentration-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.
The following diagram illustrates the experimental setup for two-electrode voltage clamp recording.
Figure 3: Experimental setup for TEVC in Xenopus oocytes.
Conclusion
This compound is a valuable pharmacological tool for the study of nicotinic acetylcholine receptors. Its distinct subtype selectivity, acting as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs with high affinity, makes it a unique compound for dissecting the physiological roles of these specific receptor subtypes. The detailed pharmacological data and experimental methodologies presented in this guide provide a solid foundation for researchers to utilize this compound effectively in their investigations into nAChR function and to explore its potential as a lead compound for the development of novel therapeutics.
References
NS3861 Subtype Selectivity for Nicotinic Acetylcholine Receptors (nAChRs): An In-depth Technical Guide
Introduction
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their diversity arises from the assembly of different α and β subunits into pentameric structures, resulting in a wide array of receptor subtypes with distinct pharmacological and physiological profiles.[1][2][3][4] This subtype heterogeneity presents a significant challenge in drug development, where achieving selectivity is crucial for therapeutic efficacy and minimizing off-target effects.[5][6]
NS3861 is a novel agonist that demonstrates a unique and remarkable subtype selectivity profile among heteromeric nAChRs.[7] It was developed to investigate the molecular determinants that govern agonist efficacy and selectivity.[7] Unlike many nAChR ligands, this compound selectively activates α3-containing receptors while showing a complete lack of activation at α4-containing subtypes, despite binding to them with considerable affinity.[7] Furthermore, it exhibits a distinct preference for the β2 subunit over the β4 subunit.[7] This guide provides a comprehensive overview of the subtype selectivity of this compound, presenting quantitative data, experimental methodologies, and the underlying molecular and signaling mechanisms.
Quantitative Data on this compound Selectivity
The subtype-selective nature of this compound has been quantified through radioligand binding assays and functional electrophysiological studies. The data consistently show high-affinity binding to several subtypes but a very specific pattern of activation.
Binding Affinity
The binding affinity of this compound for various human nAChR subtypes is typically determined by competitive radioligand binding assays, measuring the displacement of a high-affinity radioligand like [³H]epibatidine. The resulting inhibition constants (Ki) indicate the concentration of this compound required to occupy 50% of the receptors.
| nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| α3β4 | 0.62 | [8][9][10] |
| α4β4 | 7.8 | [8][9][10] |
| α3β2 | 25 | [8][9][10] |
| α4β2 | 55 | [8][9][10] |
Table 1: Binding affinities of this compound for various nAChR subtypes. Data are derived from radioligand displacement assays.
Functional Potency and Efficacy
The functional activity of this compound is assessed by measuring its ability to evoke an ionic current through the nAChR channel, typically using patch-clamp electrophysiology. Key parameters include the half-maximal effective concentration (EC₅₀), which measures potency, and the maximum efficacy (Eₘₐₓ), which describes the maximal response relative to a full agonist like acetylcholine.
| nAChR Subtype | Potency (EC₅₀, µM) | Efficacy | Reference |
| α3β4 | 0.15 - 1.0 | Partial Agonist | [8][10] |
| α3β2 | 1.6 - 1.7 | Full Agonist | [8][10] |
| α4β2 | Not applicable | No significant activation | [7][10] |
| α4β4 | Not applicable | Minimal activity | [10][11] |
Table 2: Functional potency and efficacy of this compound at various nAChR subtypes. Data are derived from electrophysiological recordings.
The data clearly illustrate the unique profile of this compound: it is a full agonist at α3β2 receptors, a partial agonist at α3β4 receptors, and displays no significant agonistic activity at α4-containing receptors, despite binding to them in the nanomolar range.[7][10]
Experimental Protocols
The characterization of this compound's subtype selectivity relies on established and robust methodologies in pharmacology and neuroscience.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
-
Principle: The assay measures the ability of an unlabeled compound (this compound) to compete with and displace a radiolabeled ligand (e.g., [³H]epibatidine) that is known to bind to the target nAChR subtype with high affinity.
-
Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are stably transfected to express specific human nAChR subunits (e.g., α3 and β4). The cells are cultured, harvested, and homogenized to create membrane preparations rich in the desired receptor subtype.[7]
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membrane preparations in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation and Scintillation Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is the gold standard for characterizing the functional properties (potency and efficacy) of ligands acting on ion channels expressed in Xenopus laevis oocytes or other large cells.[5]
-
Principle: The cell membrane potential is clamped at a fixed value (e.g., -70 mV), and the ionic current flowing across the membrane in response to the application of an agonist is measured.[12] The magnitude of the current is directly proportional to the number of activated receptor channels.[5]
-
Methodology:
-
Receptor Expression: Messenger RNA (mRNA) encoding the specific nAChR subunits is injected into Xenopus laevis oocytes. The oocytes translate the mRNA and express functional nAChR channels on their plasma membrane over 2-4 days.[5]
-
Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to maintain (clamp) the potential at a set holding value.
-
Agonist Application: A solution containing a known concentration of the agonist (this compound) is perfused over the oocyte, causing the nAChR channels to open and ions to flow across the membrane.
-
Data Acquisition: The current required to keep the membrane potential constant is recorded. This current is equal in magnitude and opposite in sign to the current flowing through the activated nAChR channels.
-
Concentration-Response Analysis: This procedure is repeated with a range of agonist concentrations to generate a concentration-response curve. The curve is fitted to the Hill equation to determine the EC₅₀ (potency) and the maximum response (efficacy).[7]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Subtype Selectivity Profiling
The process of determining the subtype selectivity of a compound like this compound follows a logical progression from broad screening to detailed functional characterization.
Workflow for nAChR subtype selectivity profiling.
Generalized nAChR Signaling Pathways
Activation of nAChRs, including the α3β4 and α3β2 subtypes targeted by this compound, initiates a cascade of intracellular events primarily triggered by cation influx. This leads to membrane depolarization and activation of various downstream signaling pathways.
Generalized signaling pathways activated by nAChRs.
Molecular Determinants of this compound Selectivity
The unique selectivity of this compound is not merely a function of binding affinity but is deeply rooted in the specific molecular interactions between the ligand and the receptor's binding pocket.[7]
-
Role of the α-Subunit: The primary determinant for this compound's activity is the nature of the α-subunit. It selectively activates α3-containing receptors but not α4-containing ones.[7] Molecular docking studies suggest that a single amino acid difference—a serine in α3 versus a threonine in α4—at a key position within the principal binding face may explain the complete lack of activation at α4-containing receptors.[7] This substitution could hinder the conformational change required for channel gating when this compound is bound.[7]
-
Role of the β-Subunit: While the α-subunit dictates whether activation occurs, the β-subunit fine-tunes the level of efficacy. This compound displays a clear preference for the β2 subunit, acting as a full agonist at α3β2, over the β4 subunit, where it is only a partial agonist at α3β4.[7] This reciprocal β-subunit selectivity compared to the classic agonist cytisine (B100878) suggests that specific interactions at the complementary (β-subunit) face of the binding pocket are crucial for determining the degree of channel activation.[7]
In essence, agonist interactions with the principal (α) subunit appear to primarily govern binding, whereas interactions with key residues on the complementary (β) subunit significantly influence agonist efficacy.[7]
Conclusion
This compound is a powerful pharmacological tool with a distinct and valuable subtype selectivity profile for nAChRs. Its ability to act as a full agonist at α3β2 receptors, a partial agonist at α3β4 receptors, and a functional antagonist at α4-containing subtypes provides researchers with an unprecedented ability to dissect the physiological roles of these specific receptor populations.[7] The detailed characterization of its binding and functional properties, elucidated through rigorous experimental protocols, highlights the subtle molecular interactions that govern ligand selectivity and efficacy. This in-depth understanding not only advances our knowledge of nAChR pharmacology but also provides a critical framework for the structure-guided design of next-generation therapeutics targeting nAChR-related neurological and psychiatric disorders.
References
- 1. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 2. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Toxins for decoding interface selectivity in nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural basis of agonist selectivity for different nAChR subtypes: insights from crystal structures, mutation experiments and molecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NS 3861 | Nicotinic Receptors (Other Subtypes) | Tocris Bioscience [tocris.com]
- 11. This compound fumarate|Cas# 216853-60-0 [glpbio.cn]
- 12. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Subtype Selectivity of NS3861: A Technical Guide to its Activity at α3β2 vs. α3β4 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological activity of NS3861, a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, with a specific focus on its differential effects on the α3β2 and α3β4 subtypes. Understanding the subtype selectivity of compounds like this compound is paramount for the development of targeted therapeutics with improved efficacy and reduced side-effect profiles. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of relevant pathways and workflows.
Core Findings: Differential Agonism of this compound
This compound exhibits a distinct and functionally significant preference in its interaction with α3β2 and α3β4 nAChR subtypes. Research has characterized this compound as a full agonist at the α3β2 receptor , while it acts as a partial agonist at the α3β4 receptor .[1] This differential activity is supported by both binding affinity and functional potency data.
Quantitative Data Summary
The binding affinity (Ki) and functional potency (EC50) of this compound at α3β2 and α3β4 nAChRs have been determined through radioligand binding assays and electrophysiological studies, respectively. The data clearly illustrates its higher binding affinity for the α3β4 subtype, yet greater functional efficacy at the α3β2 subtype.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (μM) | Agonist Activity |
| α3β2 | 25[2] | 1.7[2] | Full Agonist[1] |
| α3β4 | 0.62[2] | 0.15[2] | Partial Agonist[1][2] |
Experimental Protocols
The characterization of this compound's activity relies on two primary experimental techniques: radioligand binding assays to determine binding affinity and patch-clamp electrophysiology to assess functional agonist activity.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.
Objective: To determine the Ki of this compound for α3β2 and α3β4 nAChRs.
Materials:
-
Cell membranes prepared from cell lines stably expressing human α3β2 or α3β4 nAChRs.
-
Radioligand: [³H]-Epibatidine, a high-affinity nAChR agonist.[3]
-
Unlabeled competing ligand: this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In reaction tubes, combine the cell membrane preparation, a fixed concentration of [³H]-Epibatidine (typically at or near its Kd value), and varying concentrations of this compound.[3]
-
Incubation: Incubate the mixture at room temperature for a sufficient period to reach binding equilibrium (e.g., 2-4 hours).[3]
-
Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-Epibatidine (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through nAChRs in the cell membrane in response to agonist application, providing a measure of the functional activity (efficacy and potency) of the compound.
Objective: To determine the EC50 and maximal efficacy of this compound at α3β2 and α3β4 nAChRs.
Materials:
-
Cell line (e.g., HEK293 cells) stably or transiently expressing the nAChR subtype of interest (α3β2 or α3β4).
-
Patch pipettes (borosilicate glass).
-
Micromanipulator.
-
Patch-clamp amplifier and data acquisition system.
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose).
-
Intracellular (pipette) solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, and ATP).
-
This compound solutions of varying concentrations.
Procedure:
-
Cell Preparation: Plate the cells expressing the target receptor subtype onto coverslips for recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be optimized for the cell type (typically 2-5 MΩ).
-
Seal Formation: Under microscopic observation, carefully guide the patch pipette to the surface of a cell and apply gentle suction to form a high-resistance "gigaohm" seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) to measure inward currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing known concentrations of this compound.
-
Data Recording: Record the inward current elicited by the application of this compound.
-
Data Analysis: Plot the peak current response against the concentration of this compound. Fit the concentration-response data to the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum response (Emax).
Visualizing a3b2 vs a3b4 Receptor Activity and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Differential agonistic activity of this compound at α3β2 and α3β4 nAChRs.
Caption: Generalized workflow for a whole-cell patch-clamp experiment.
Downstream Signaling Implications
The activation of both α3β2 and α3β4 nAChRs by this compound leads to the opening of their intrinsic ion channels, resulting in an influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the cell membrane, which can trigger a variety of downstream cellular events. The differential influx of Ca²⁺ resulting from full versus partial agonism can have significant consequences for intracellular signaling cascades. These cascades can include the activation of second messenger systems and protein kinases, ultimately influencing cellular processes such as neurotransmitter release, gene expression, and cell survival.
Caption: Overview of the initial signaling events following nAChR activation.
References
An In-depth Technical Guide to the Binding Affinity of NS3861 at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding and functional characteristics of NS3861, a notable agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). The information presented herein is curated for professionals in the fields of neuropharmacology, medicinal chemistry, and drug development, offering detailed data and methodologies to support further research and development efforts.
Core Compound Profile: this compound
This compound is a potent and selective agonist for certain subtypes of nicotinic acetylcholine receptors. Its distinct pharmacological profile, characterized by high affinity and differential efficacy at various nAChR subtypes, makes it a valuable tool for investigating the physiological and pathological roles of these receptors.
Quantitative Data Summary
The binding affinity and functional potency of this compound have been determined at several key heteromeric nAChR subtypes. The following tables summarize the quantitative data available in the public domain.
Table 1: Binding Affinity of this compound at Human nAChR Subtypes
| Receptor Subtype | Ki (nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
Data represents the inhibition constant (Ki) determined through radioligand binding assays.
Table 2: Functional Activity of this compound at Human nAChR Subtypes
| Receptor Subtype | EC50 (μM) | Efficacy |
| α3β4 | 0.15 | Partial Agonist |
| α3β2 | 1.7 | Full Agonist |
| α4-containing | - | No/Minimal Activity |
EC50 (half-maximal effective concentration) and efficacy were determined using functional assays such as whole-cell patch-clamp electrophysiology.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the typical experimental protocols used to characterize the binding and functional properties of this compound at nAChRs.
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay using [³H]epibatidine to determine the binding affinity (Ki) of this compound for various nAChR subtypes expressed in a cellular system (e.g., HEK293 cells).
Materials:
-
HEK293 cells transiently or stably expressing the nAChR subtype of interest
-
Membrane preparation buffer (e.g., Tris-HCl)
-
[³H]epibatidine (radioligand)
-
Unlabeled (-)-nicotine (for determining non-specific binding)
-
This compound (test compound)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the target nAChR subtype.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, add a fixed concentration of [³H]epibatidine (typically at or below its Kd for the receptor subtype).
-
For total binding, add the membrane preparation and assay buffer.
-
For non-specific binding, add the membrane preparation, assay buffer, and a high concentration of unlabeled (-)-nicotine (e.g., 30 µM).
-
For competition binding, add the membrane preparation, assay buffer, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the assay plates at room temperature for a sufficient time to reach equilibrium (typically 1-4 hours).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch Clamp Electrophysiology for EC50 and Efficacy Determination
This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the functional response of nAChRs to this compound, allowing for the determination of EC50 and efficacy.
Materials:
-
Cells expressing the nAChR subtype of interest, plated on coverslips.
-
External solution (e.g., aCSF)
-
Internal solution (pipette solution)
-
Patch pipettes (borosilicate glass)
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system for drug application
-
This compound solutions of varying concentrations
Procedure:
-
Cell Preparation:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
-
Gigaohm Seal Formation:
-
Under visual guidance, approach a target cell with the patch pipette.
-
Apply gentle positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
-
Data Recording:
-
Clamp the cell at a holding potential of -60 to -80 mV.
-
Apply this compound at various concentrations using a rapid perfusion system.
-
Record the inward currents elicited by the application of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each concentration of this compound.
-
Normalize the responses to the maximal response or the response to a saturating concentration of a full agonist (e.g., acetylcholine).
-
Plot the normalized current as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Determine the efficacy by comparing the maximal response of this compound to that of a known full agonist.
-
⁸⁶Rb⁺ Efflux Assay for Functional Characterization
This ion flux assay provides a functional measure of nAChR activation by quantifying the efflux of the potassium surrogate, ⁸⁶Rb⁺, through the receptor channel.
Materials:
-
Cells expressing the nAChR subtype of interest, cultured in 24- or 96-well plates.
-
Loading medium containing ⁸⁶RbCl.
-
Assay buffer.
-
Stimulation buffer containing this compound at various concentrations.
-
Scintillation fluid and plates.
-
Microplate scintillation counter.
Procedure:
-
Cell Seeding:
-
Seed cells expressing the target nAChR subtype in multi-well plates and grow to confluence.
-
-
⁸⁶Rb⁺ Loading:
-
Aspirate the culture medium and incubate the cells with loading medium containing ⁸⁶Rb⁺ for a sufficient time to allow for cellular uptake (e.g., overnight).
-
-
Washing:
-
Aspirate the loading medium and wash the cells multiple times with assay buffer to remove extracellular ⁸⁶Rb⁺.
-
-
Stimulation:
-
Add stimulation buffer containing different concentrations of this compound to the wells.
-
Incubate for a short period (e.g., 2-5 minutes) to allow for receptor activation and ⁸⁶Rb⁺ efflux.
-
-
Sample Collection and Quantification:
-
Transfer the supernatant (containing the effluxed ⁸⁶Rb⁺) to a scintillation plate.
-
Lyse the cells remaining in the assay plate to determine the amount of ⁸⁶Rb⁺ that was not released.
-
Add scintillation fluid to all samples.
-
Measure the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of this compound.
-
Plot the percentage of efflux as a function of the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the EC50 and Emax values.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound.
An In-depth Technical Guide to NS3861: A Subtype-Selective Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of NS3861. The information is intended for researchers and professionals involved in neuroscience, pharmacology, and drug development.
Chemical Structure and Properties
This compound, with the chemical name 3-(3-bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, is a novel compound that acts as a subtype-selective agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs). Its unique structure confers a specific affinity and efficacy profile for different nAChR subtypes.
| Property | Value |
| Chemical Name | 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene |
| CAS Number | 216853-59-7 |
| Molecular Formula | C₁₂H₁₄BrNS |
| Molecular Weight | 284.22 g/mol |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO, Ethanol, and Methanol |
Mechanism of Action
This compound is an agonist of neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. Upon binding, this compound induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx results in depolarization of the cell membrane and activation of downstream signaling pathways.
A key characteristic of this compound is its subtype selectivity. It displays a preference for nAChRs containing α3 subunits, with a notable difference in efficacy between α3β2 and α3β4 subtypes. Conversely, it exhibits minimal to no activity at receptors containing α4 subunits. This selectivity is attributed to specific amino acid interactions within the ligand-binding domain of the nAChR subunits.
Signaling Pathway
The activation of nAChRs by an agonist like this compound initiates a cascade of intracellular events. The initial influx of cations, particularly Ca²⁺, acts as a second messenger, triggering various signaling pathways that can influence neuronal survival, gene expression, and neurotransmitter release.
Pharmacological Properties
The pharmacological profile of this compound has been characterized primarily through in vitro studies using cell lines expressing specific nAChR subtypes. The following tables summarize the quantitative data for its binding affinity (Ki) and functional efficacy (EC₅₀).
Table 1: Binding Affinity of this compound for nAChR Subtypes
| nAChR Subtype | Ki (nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
Data compiled from various sources.
Table 2: Functional Efficacy of this compound at nAChR Subtypes
| nAChR Subtype | Agonist Activity | EC₅₀ (μM) |
| α3β2 | Full Agonist | 1.6 |
| α3β4 | Partial Agonist | 1.0 |
| α4β2 | Minimal Activity | - |
| α4β4 | Minimal Activity | - |
Data compiled from various sources.
Experimental Protocols
The characterization of this compound's pharmacological properties relies on key experimental techniques, most notably electrophysiology. The following is a representative protocol for determining the efficacy of this compound on a specific nAChR subtype expressed in a cellular system.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method is commonly used to study the function of ion channels, such as nAChRs, expressed in Xenopus laevis oocytes.
1. Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject cRNA encoding the desired nAChR subunits (e.g., α3 and β2) into the oocyte cytoplasm.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply this compound at various concentrations to the oocyte via the perfusion system.
-
Record the inward current elicited by the activation of the nAChRs.
3. Data Analysis:
-
Measure the peak current response at each concentration of this compound.
-
Normalize the responses to the maximal response.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the EC₅₀ and Hill coefficient.
Conclusion
This compound is a valuable pharmacological tool for the study of nicotinic acetylcholine receptors. Its distinct subtype selectivity, particularly its agonistic activity at α3-containing receptors and lack of activity at α4-containing receptors, makes it a useful probe for dissecting the physiological and pathological roles of these specific nAChR subtypes. Further research with this compound may provide insights into the development of novel therapeutics for disorders involving nAChR dysfunction.
The Discovery and Development of NS3861: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS3861, identified as 3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, is a potent and selective agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its pharmacological properties and the experimental methodologies used for its characterization. This compound has been instrumental in elucidating the molecular determinants of agonist selectivity at different nAChR subtypes. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to serve as a resource for researchers in pharmacology and drug development.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. Their diverse subunit composition gives rise to a variety of receptor subtypes with distinct pharmacological and physiological profiles, making them attractive targets for therapeutic intervention in a range of disorders, including neurodegenerative diseases, psychiatric conditions, and pain.
The development of subtype-selective nAChR agonists is crucial for targeting specific receptor populations to achieve desired therapeutic effects while minimizing off-target side effects. This compound emerged from a drug discovery program at NeuroSearch A/S as a novel agonist with a unique selectivity profile, making it a valuable tool for nAChR research.
Discovery and Synthesis
Information regarding the initial discovery, including the synthetic route and structure-activity relationship (SAR) studies leading to the identification of this compound, is not extensively detailed in the public domain. It was synthesized at NeuroSearch A/S as part of a program to develop novel nAChR agonists with diverse selectivity profiles.
Pharmacological Profile
This compound is characterized by its high affinity and distinct efficacy profile at various heteromeric nAChR subtypes. Its pharmacology has been primarily characterized through in vitro binding and functional assays.
Binding Affinity
This compound exhibits high-affinity binding to several nAChR subtypes. The binding affinities (Ki) of this compound for different human nAChR subtypes are summarized in the table below.
| nAChR Subtype | Binding Affinity (Ki, nM) |
| α3β4 | 0.62[1][2][3] |
| α4β4 | 7.8[1][2] |
| α3β2 | 25[1][2][4] |
| α4β2 | 55[1][2][4] |
Functional Activity (Efficacy and Potency)
The functional activity of this compound has been assessed using electrophysiological techniques, such as patch-clamp on cells expressing specific nAChR subtypes. This compound acts as a full agonist at the α3β2 subtype and a partial agonist at the α3β4 subtype, with minimal activity at α4-containing receptors.[4][5]
| nAChR Subtype | Agonist Activity | EC50 (μM) |
| α3β2 | Full Agonist | 1.6[2][4] |
| α3β4 | Partial Agonist | 1[2][4] |
| α4β2 | Minimal Activity | - |
| α4β4 | Minimal Activity | - |
The unique selectivity profile of this compound, particularly its preference for β2-containing subunits in the α3 context and its lack of efficacy at α4-containing receptors, is opposite to that of another well-known nAChR agonist, cytisine.[5][6] This has made this compound a valuable pharmacological tool for investigating the molecular determinants of agonist efficacy at different nAChR subtypes.[5][6]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly binding to and activating nAChRs, which are ligand-gated ion channels. Upon activation, the channel opens, leading to an influx of cations (primarily Na+ and Ca2+) and depolarization of the cell membrane.
The downstream signaling events following nAChR activation can be complex and cell-type specific. A key signaling pathway activated by Ca2+ influx through nAChRs is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to play a crucial role in promoting cell survival and neuroprotection.[7]
References
- 1. NeuroSearch - Wikipedia [en.wikipedia.org]
- 2. NeuroSearch: A Drug Discovery Engine Pays Off - BioSpace [biospace.com]
- 3. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. nanion.de [nanion.de]
- 6. Neurosearch - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 7. Single-channel properties of α3β4, α3β4α5 and α3β4β2 nicotinic acetylcholine receptors in mice lacking specific nicotinic acetylcholine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to NS3861: A Neuronal Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, NS3861.
Core Compound Information
This compound is a potent agonist of neuronal nicotinic acetylcholine receptors, demonstrating selectivity for certain subunit compositions. Its chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 216853-59-7 (free base) | [1][2][3] |
| Molecular Weight | 284.22 g/mol (free base) | [2][3] |
| Molecular Weight | 400.29 g/mol (fumarate salt) | [4] |
| Molecular Formula | C₁₂H₁₄BrNS | [2][3] |
| Synonyms | 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene | [1] |
Biological Activity and Quantitative Data
This compound is characterized as a full agonist at the α3β2 nAChR subtype and a partial agonist at the α3β4 subtype, with minimal activity at α4β2 and α4β4 receptors.[4] The compound exhibits high affinity for several nAChR subtypes. The following table summarizes key quantitative data for this compound.
| Parameter | Receptor Subtype | Value | Source(s) |
| EC₅₀ | α3β2 | 1.6 µM | [4] |
| EC₅₀ | α3β4 | 1.0 µM | [4] |
| Kᵢ | α3β4 | 0.62 nM | [4] |
| Kᵢ | α4β4 | 7.8 nM | [4] |
| Kᵢ | α3β2 | 25 nM | [4] |
| Kᵢ | α4β2 | 55 nM | [4] |
Signaling Pathway
Upon binding to nicotinic acetylcholine receptors, this compound induces a conformational change in the receptor, leading to the opening of its intrinsic ion channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane and the initiation of downstream signaling cascades.[5] In neuronal cells, this can lead to the activation of voltage-gated calcium channels and the release of neurotransmitters. Furthermore, sustained activation of nAChRs can modulate intracellular signaling pathways such as the PI3K-Akt pathway, which is implicated in neuroprotection.[5][6]
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound. Note: These are representative methodologies and will require optimization for specific experimental conditions and equipment.
Cell Culture and Transfection for nAChR Expression
This protocol describes the general procedure for culturing and transfecting Human Embryonic Kidney (HEK293) cells for the expression of specific nAChR subunits.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Plasmid DNA encoding the desired nAChR subunits (e.g., α3 and β2)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂. Passage cells upon reaching 80-90% confluency.[7]
-
Plating for Transfection: The day before transfection, seed the HEK293 cells in the desired culture plates (e.g., 6-well plates) to achieve 70-80% confluency on the day of transfection.[8]
-
Transfection:
-
For each well to be transfected, dilute the plasmid DNA encoding the nAChR subunits in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the manufacturer-recommended time to allow for complex formation.
-
Add the DNA-transfection reagent complexes to the cells.
-
Incubate the cells for 24-48 hours to allow for gene expression before proceeding with subsequent assays.[8][9]
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording ion channel activity in response to this compound application in nAChR-expressing cells.
Materials:
-
Transfected HEK293 cells expressing the nAChR subtype of interest
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with KOH.
-
Borosilicate glass capillaries for pipette fabrication
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with the transfected cells in a recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply this compound at various concentrations via a perfusion system and record the resulting currents.
-
Data Analysis: Analyze the recorded currents to determine parameters such as EC₅₀ and efficacy.[10][11]
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific nAChR subtype.
Materials:
-
Cell membranes prepared from cells or tissues expressing the nAChR of interest
-
A suitable radioligand with high affinity for the target receptor (e.g., [³H]epibatidine)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand and cell membranes.
-
Non-specific Binding: Radioligand, cell membranes, and a high concentration of a known non-radiolabeled ligand (e.g., nicotine) to saturate the receptors.
-
Competitive Binding: Radioligand, cell membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀, from which the Kᵢ can be calculated.[4]
References
- 1. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. jneurosci.org [jneurosci.org]
- 11. personal.utdallas.edu [personal.utdallas.edu]
In Vitro Characterization of NS3861: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 is a novel compound that has been characterized as a potent and selective agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways and workflows. The information presented here is intended to assist researchers and drug development professionals in understanding the pharmacological profile of this compound and to provide a framework for similar in vitro characterization studies.
Core Data Summary
The in vitro activity of this compound has been primarily assessed through its interaction with various subtypes of nicotinic acetylcholine receptors. The following tables summarize the key quantitative data obtained from radioligand binding assays and functional assays.
Table 1: Binding Affinity of this compound for nAChR Subtypes
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |
| α3β4 | 0.62 | [3H]Epibatidine | HEK293 | [1] |
| α4β4 | 7.8 | [3H]Epibatidine | HEK293 | [1] |
| α3β2 | 25 | [3H]Epibatidine | HEK293 | [1] |
| α4β2 | 55 | [3H]Epibatidine | HEK293 | [1] |
Table 2: Functional Potency and Efficacy of this compound at nAChR Subtypes
| Receptor Subtype | Agonist Activity | EC50 (μM) | Emax (% of ACh max response) | Cell Line | Reference |
| α3β2 | Full Agonist | 1.6 - 1.7 | ~100 | HEK293 | [1][2] |
| α3β4 | Partial Agonist | 0.15 - 1 | Partial | HEK293 | [1][2] |
| α4-containing | No significant activation | - | - | HEK293 | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the core experimental protocols used to characterize this compound.
Radioligand Binding Assays for Ki Determination
This protocol is designed to determine the binding affinity (Ki) of this compound for different nAChR subtypes expressed in a heterologous system.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells are stably transfected with the cDNAs encoding the desired α and β nAChR subunits (e.g., α3 and β4).
-
Cells are cultured in appropriate media (e.g., DMEM with 10% FBS and selection antibiotics) until confluent.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [3H]epibatidine), and varying concentrations of the unlabeled test compound (this compound).
-
The plate is incubated to allow the binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The data are used to generate a competition binding curve, plotting the percentage of specific binding against the concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This protocol measures the functional activity of this compound as an agonist at specific nAChR subtypes.
1. Cell Preparation:
-
HEK293 cells stably expressing the nAChR subtype of interest are plated on glass coverslips.
-
The coverslips are transferred to a recording chamber on the stage of an inverted microscope.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
The extracellular solution contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose).
-
The intracellular solution (pipette solution) contains a different ionic composition (e.g., KCl, MgCl2, EGTA, HEPES, and ATP).
-
A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal with the cell membrane and then to rupture the membrane to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
3. Drug Application:
-
This compound is dissolved in the extracellular solution at various concentrations.
-
The different concentrations of this compound are applied to the cell using a rapid solution exchange system.
-
The resulting inward currents, carried by the influx of cations through the activated nAChR channels, are recorded.
4. Data Analysis:
-
The peak current amplitude at each concentration of this compound is measured.
-
A concentration-response curve is generated by plotting the normalized current amplitude against the log concentration of this compound.
-
The EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response relative to a full agonist like acetylcholine) are determined by fitting the data to the Hill equation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway activated by this compound and the general workflow for its in vitro characterization.
Caption: Signaling pathway of this compound at nicotinic acetylcholine receptors.
Caption: Experimental workflow for the in vitro characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for NS3861 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of NS3861 in patch-clamp electrophysiology experiments. This compound is a potent agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting selectivity for α3-containing subtypes. It acts as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs, with minimal activity at α4β2 and α4β4 subtypes.[1]
It is important to distinguish this compound from a similarly named compound, NS309. NS309 is a positive modulator of the small-conductance (SK/KCa2) and intermediate-conductance (IK/KCa3.1) calcium-activated potassium channels.[2][3][4][5] To avoid experimental errors, researchers should verify the specific target of interest. This document will primarily focus on the application of this compound on nAChRs.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the binding affinity and functional potency of this compound at various nAChR subtypes as determined by patch-clamp electrophysiology.
Table 1: Binding Affinity of this compound for Human nAChR Subtypes
| Receptor Subtype | Ki (nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
Data from Harpsøe et al., 2013.
Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound at Human nAChR Subtypes
| Receptor Subtype | Agonist Effect | EC50 (µM) | Emax (% of Acetylcholine) |
| α3β2 | Full Agonist | 1.6 | ~100% |
| α3β4 | Partial Agonist | 1.0 | <100% |
| α4β2 | Minimal Activity | >100 | <10% |
| α4β4 | Minimal Activity | >100 | <10% |
Data from Harpsøe et al., 2013.[1]
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed for the characterization of this compound effects on nAChRs expressed in a heterologous expression system (e.g., HEK293 cells) or in primary neurons.
Materials and Reagents
-
Cell Culture: HEK293 cells stably or transiently expressing the desired nAChR subunits (e.g., α3 and β2, or α3 and β4).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Store at -20°C.
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Intracellular/Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with internal solution.
-
Patch-Clamp Amplifier and Data Acquisition System: e.g., Axopatch 200B and pCLAMP software (Molecular Devices) or similar.
Experimental Workflow
References
- 1. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of human IK and SK Ca2+ -activated K+ channels by NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mouse Models of Constipation
Note: As of the current literature, no studies have been identified that investigate the use of NS3861 in mouse models of constipation. The following application notes and protocols detail the widely established loperamide-induced constipation model, which is a standard preclinical model for studying constipation and evaluating potential therapeutic agents.
Loperamide-Induced Constipation Mouse Model
Loperamide (B1203769) is a peripherally acting μ-opioid receptor agonist commonly used to induce constipation in animal models.[1] Its mechanism of action involves inhibiting the release of acetylcholine (B1216132) and prostaglandins (B1171923) in the myenteric plexus of the large intestine, which suppresses propulsive peristalsis and increases intestinal transit time.[1] This leads to increased water absorption from the fecal matter, resulting in harder, drier stools and a decreased frequency of defecation.[1]
Quantitative Data for Loperamide Administration
The following table summarizes typical dosage and administration details for inducing constipation in mice using loperamide.
| Parameter | Details | Reference |
| Drug | Loperamide Hydrochloride | [2] |
| Mouse Strain | ICR or C57BL/6 (6-8 weeks old) | [1][3] |
| Dosage (Oral Gavage) | 5-10 mg/kg body weight | [1] |
| Dosage (Subcutaneous Injection) | 4-5 mg/kg body weight | [1][3] |
| Vehicle | 0.9% Saline or 0.5% Carboxymethyl Cellulose (CMC) in water | [1] |
| Administration Volume | Typically should not exceed 10 ml/kg | [1] |
| Frequency and Duration | Once or twice daily for 3 to 7 consecutive days | [1] |
Experimental Protocol: Loperamide-Induced Constipation
This protocol outlines the steps to induce and assess constipation in a mouse model.
Materials:
-
Vehicle (0.9% saline or 0.5% CMC)[1]
-
Oral gavage needles or subcutaneous injection needles and syringes[1]
-
Metabolic cages for feces collection[1]
-
Marker for gastrointestinal transit (e.g., 5% charcoal suspension in 10% gum arabic or 6% carmine (B74029) red in 0.5% methylcellulose)[1]
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week before the experiment with free access to food and water.[2]
-
Loperamide Preparation:
-
Induction of Constipation:
-
Administer loperamide orally or subcutaneously at the desired dosage (see table above) once or twice daily for 3 to 7 consecutive days.[1]
-
-
Assessment of Constipation:
-
Fecal Parameters: House individual mice in metabolic cages for a defined period (e.g., 6-24 hours) to collect fecal pellets.[1] Measure the total number of pellets and the wet weight.[1] Fecal water content can be calculated as: ((wet weight - dry weight) / wet weight) x 100%.[2]
-
Gastrointestinal Transit Time: Following the final loperamide dose, fast the mice for a specified period (e.g., 6 hours) with free access to water.[1] Administer a charcoal meal or carmine red solution orally.[1] The time to the first appearance of the colored feces is recorded. Alternatively, after a set time, euthanize the mice and measure the distance traveled by the charcoal meal relative to the total length of the small intestine.[2]
-
Experimental Workflow Diagram
Caption: Workflow for loperamide-induced constipation mouse model.
Signaling Pathway of Loperamide-Induced Constipation
Caption: Loperamide's mechanism in inducing constipation.
Pharmacology of this compound
This compound is an agonist of nicotinic acetylcholine receptors (nAChRs).[4][5] Specifically, it acts as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs.[4] It displays high affinity for α3β4, α4β4, α3β2, and α4β2 receptors. The activation of nAChRs in the enteric nervous system can have complex and varied effects on gastrointestinal motility. While the specific effects of this compound on constipation have not been documented, nicotinic agonists can, in principle, either stimulate or inhibit gut motility depending on the receptor subtype and location. Further research is required to determine the potential role, if any, of this compound in the context of constipation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Cannabis sativa L. alleviates loperamide-induced constipation by modulating the composition of gut microbiota in mice [frontiersin.org]
- 3. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing NS3861 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of NS3861, a selective agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound is a potent and selective agonist for certain subtypes of neuronal nicotinic acetylcholine receptors (nAChRs).[1] It acts as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs. This compound exhibits minimal activity at α4β2 and α4β4 receptors. Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of specific nAChR subtypes.
Chemical Properties:
| Property | Value | Reference |
| Chemical Name | 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate | |
| Molecular Formula | C12H14BrNS.C4H4O4 | |
| Molecular Weight | 400.29 g/mol | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 216853-60-0 |
Solubility and Recommended Solvents
Proper dissolution is critical for preparing accurate stock solutions. This compound is available in a solid, powder form, typically white to beige in color.
Solubility Data:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 20.01 | 50 | |
| DMSO | 40.03 | 100 | |
| Ethanol | Soluble | - | [1] |
| Methanol | Soluble | - | [1] |
For most in vitro cell-based assays, DMSO is the recommended solvent for the primary stock solution due to its high solubilizing capacity and compatibility with cell culture media at low final concentrations.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to reach room temperature before opening. This prevents the condensation of moisture, which can affect the stability and concentration of the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, you would need 4.00 mg of this compound (based on a molecular weight of 400.29 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 10 mmol/L x 0.001 L x 400.29 g/mol = 4.00 mg
-
-
Dissolution:
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution from 4.00 mg, add 1 mL of DMSO.
-
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming to 37°C can aid in dissolution if necessary.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
-
Storage Conditions: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.[2] When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[2] The solid compound should be desiccated at room temperature.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
Mechanism of Action: this compound Signaling Pathway
This compound selectively binds to and activates α3-containing nAChRs, which are ligand-gated ion channels. Upon binding, the receptor undergoes a conformational change, opening the channel and allowing the influx of cations, primarily Na+ and Ca2+. This influx leads to membrane depolarization and the initiation of downstream cellular signaling cascades.
Caption: Simplified signaling pathway of this compound.
General Handling and Safety Precautions
-
This compound is intended for laboratory research use only and is not for human or veterinary use.[1]
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
By following these guidelines, researchers can ensure the consistent and effective use of this compound in their experiments, leading to reliable and reproducible data.
References
NS3861: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of NS3861, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This guide includes detailed solubility data, protocols for solution preparation and cell-based assays, and a visualization of the associated signaling pathway.
Introduction
This compound is a selective agonist for α3β2 and a partial agonist for α3β4 nicotinic acetylcholine receptors (nAChRs). It demonstrates significantly lower activity at α4β2 and α4β4 subtypes. The compound has high affinity for α3β4, α4β4, α3β2, and α4β2 receptors, with Ki values of 0.62, 7.8, 25, and 55 nM, respectively. These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of specific nAChR subtypes.
Solubility Data
The solubility of this compound in various solvents is a critical factor for the design and reproducibility of experiments. The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 40.03 | 100 |
| Water | 20.01 | 50 |
| Ethanol (B145695) | Data not available | Data not available |
| Methanol (B129727) | Data not available | Data not available |
Data sourced from Tocris Bioscience[1]. The molecular weight of this compound is 400.29 g/mol . Batch-specific molecular weights may vary.
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the this compound vial and anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.00 mg of this compound (Mass = 10 mmol/L * 0.001 L * 400.29 g/mol = 4.00 mg).
-
Dissolution: Transfer the weighed this compound to a sterile vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Securely cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).
Cell-Based Functional Assay: Calcium Flux Measurement
This protocol describes a common cell-based assay to measure the functional activity of this compound by monitoring changes in intracellular calcium concentration following nAChR activation.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., SH-SY5Y cells endogenously expressing α3β4 nAChRs, or transfected HEK293 cells)
-
96-well, black, clear-bottom microplates
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (10 mM in DMSO)
-
Reference nAChR agonist (e.g., nicotine)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Plate cells in a 96-well microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the cell culture medium from the wells and add 100 µL of the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Compound Preparation: Prepare a dilution series of this compound and the reference agonist in assay buffer from the DMSO stock solution. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Calcium Flux Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C). Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4). Establish a stable baseline reading for 10-20 seconds.
-
Compound Addition: Use the plate reader's automated injector to add a specific volume (e.g., 20 µL) of the this compound or reference agonist dilutions to the wells.
-
Data Acquisition: Continue recording the fluorescence intensity for an additional 1-3 minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).
Visualizations
The following diagrams illustrate the experimental workflow and a representative signaling pathway associated with this compound.
Caption: Experimental Workflow for this compound Preparation and Use.
Caption: Nicotinic Acetylcholine Receptor Signaling Cascade.
References
Application Notes and Protocols for Studying NS3861 using Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 is a potent and selective agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), a class of ligand-gated ion channels crucial in various physiological processes. This document provides detailed application notes and protocols for the electrophysiological characterization of this compound, focusing on its interaction with different nAChR subtypes. While the initial inquiry referenced KCa2/KCa3 channels, current literature primarily characterizes this compound as a nAChR agonist. As of the latest research, there is no direct evidence to suggest that this compound modulates KCa2/KCa3 channels. Therefore, the following protocols are centered on its established mechanism of action on nAChRs.
Quantitative Data Summary
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound for various human nAChR subtypes. This data is essential for designing experiments and interpreting results.
| nAChR Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Efficacy (Emax, relative to Acetylcholine) |
| α3β4 | 0.62 | 1 | Partial Agonist |
| α4β2 | 55 | Minimal Activity | - |
| α3β2 | 25 | 1.6 | Full Agonist |
| α4β4 | 7.8 | Minimal Activity | - |
Signaling Pathway
Activation of nAChRs by an agonist like this compound leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent membrane depolarization. This can trigger a cascade of downstream cellular events, including the activation of voltage-gated ion channels and modulation of intracellular calcium levels.
Figure 1: Simplified signaling pathway of nAChR activation by this compound.
Experimental Protocols
The primary technique for studying the effects of this compound on nAChRs is patch-clamp electrophysiology . This can be performed on cells heterologously expressing specific nAChR subtypes (e.g., HEK293 cells or Xenopus oocytes) or on primary neurons endogenously expressing these receptors.
Protocol 1: Whole-Cell Voltage-Clamp Recordings in HEK293 Cells
This protocol is designed to measure the macroscopic currents elicited by this compound on a specific nAChR subtype expressed in HEK293 cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Transiently or stably transfect the cells with the cDNAs encoding the desired human nAChR α and β subunits (e.g., α3 and β4). A fluorescent reporter protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.
-
Plate the transfected cells onto glass coverslips 24-48 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a fluorescently labeled cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply different concentrations of this compound using a rapid solution exchange system to elicit inward currents.
-
Record the current responses using a patch-clamp amplifier and appropriate data acquisition software.
4. Data Analysis:
-
Measure the peak amplitude of the current elicited by each concentration of this compound.
-
Plot the normalized current amplitude against the logarithm of the this compound concentration.
-
Fit the data to the Hill equation to determine the EC50 and Hill coefficient.
Experimental Workflow
Figure 2: Workflow for whole-cell patch-clamp analysis of this compound.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This protocol is suitable for studying the effects of this compound on nAChRs expressed in Xenopus laevis oocytes, which allows for robust expression and larger current recordings.
1. Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject each oocyte with cRNA encoding the desired nAChR subunits (e.g., 50 ng of a 1:1 mixture of α and β subunit cRNA).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.
2. Solutions:
-
Barth's Solution (in mM): 88 NaCl, 1 KCl, 2.4 NaHCO₃, 0.3 Ca(NO₃)₂, 0.41 CaCl₂, 0.82 MgSO₄, 15 HEPES.
-
Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.5.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl, one for voltage clamping and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply this compound at various concentrations via the perfusion system.
-
Record the resulting currents.
4. Data Analysis:
-
The data analysis is similar to that for whole-cell recordings in HEK293 cells, involving the construction and fitting of a dose-response curve to determine EC50 and the Hill coefficient.
Conclusion
The provided protocols outline robust electrophysiological methods for the detailed characterization of this compound's activity as a nicotinic acetylcholine receptor agonist. By employing these techniques, researchers can further elucidate the subtype selectivity and functional properties of this compound, contributing to a deeper understanding of its therapeutic potential. It is important to reiterate that while the initial query included KCa2/KCa3 channels, the current body of scientific literature points towards this compound's mechanism of action being mediated through nAChRs. Future studies could explore potential off-target effects, but the primary focus for this compound remains its interaction with the nicotinic receptor family.
Application Notes and Protocols for Characterizing NS3861 Activity using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 is a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a distinct pharmacological profile. It demonstrates a pronounced selectivity for α3-containing nAChR subtypes, exhibiting higher efficacy at α3β2 receptors compared to α3β4 receptors, and notably weak or no activity at α4-containing subtypes.[1] This subtype selectivity makes this compound a valuable tool for dissecting the physiological roles of specific nAChR subtypes and a potential lead compound in drug discovery programs targeting these receptors.
This document provides detailed application notes and protocols for characterizing the activity of this compound using cell-based assays, with a primary focus on electrophysiological techniques. These protocols are designed to be adaptable for researchers in academic and industrial settings.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound on various human nAChR subtypes. The data has been compiled from electrophysiological studies.
| Receptor Subtype | Agonist Activity | EC50 (µM) | Emax (% of ACh max response) | Binding Affinity (Ki, nM) |
| α3β4 | Partial Agonist | 1.0[2] / 0.15[3] | ~50%[4] | 0.62[2] |
| α3β2 | Full Agonist | 1.6[2] / 1.7[3] | ~100%[4] | 25[2] |
| α4β2 | Minimal Activity | >100 | Not Appreciable[4] | 55[2] |
| α4β4 | Minimal Activity | >100 | Not Appreciable | 7.8[2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of nAChRs and a typical experimental workflow for characterizing this compound.
Experimental Protocols
Manual Whole-Cell Patch-Clamp Electrophysiology
This protocol is considered the gold standard for detailed characterization of ion channel pharmacology due to its high resolution.[5]
a. Cell Culture:
-
Use a stable cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, expressing the human nAChR subtype of interest (e.g., α3β4, α3β2).[6]
-
Culture cells in the appropriate medium supplemented with antibiotics for selection.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
b. Solutions:
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Continuously bubble with 95% O2 / 5% CO2.[7]
-
Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-Na, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[7]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Serially dilute in the external solution to the desired final concentrations on the day of the experiment.
c. Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[8]
-
Approach a single, healthy-looking cell with the recording pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).[9]
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Apply this compound at various concentrations using a perfusion system.
-
Record the inward current elicited by the application of this compound.
-
Wash out the compound with the external solution between applications.
d. Data Analysis:
-
Measure the peak current amplitude for each concentration of this compound.
-
Normalize the responses to the maximal response elicited by a saturating concentration of acetylcholine (ACh).
-
Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the EC50 and Emax values.
Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems (e.g., QPatch, IonWorks) offer higher throughput for screening and characterizing compounds.[6][10][11]
a. Cell Preparation:
-
Culture cells expressing the nAChR subtype of interest in T-flasks.
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the external solution at a concentration of 1-5 x 10^6 cells/mL.
-
Ensure a high percentage of single, viable cells.
b. Solutions:
-
Use external and internal solutions similar to those for manual patch-clamp, optimized for the specific automated platform.
-
Prepare a compound plate with serial dilutions of this compound.
c. Automated Recording Procedure:
-
Prime the instrument's fluidics with the external and internal solutions.
-
Load the cell suspension and the compound plate into the instrument.
-
The instrument will automatically perform cell capture, sealing, whole-cell formation, and compound application.
-
A voltage protocol will be applied to each cell, and the currents in response to this compound application will be recorded.
d. Data Analysis:
-
The instrument's software will typically perform initial data analysis, including leak subtraction and current measurements.
-
Export the data and perform dose-response analysis as described for the manual patch-clamp protocol to determine EC50 and Emax values.
Conclusion
The provided protocols offer robust methods for the detailed characterization of this compound's activity on specific nAChR subtypes. Manual patch-clamp is recommended for in-depth mechanistic studies, while automated patch-clamp is ideal for higher-throughput screening and lead optimization. By utilizing these cell-based assays, researchers can further elucidate the pharmacological properties of this compound and its potential as a therapeutic agent.
References
- 1. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Video: Whole Cell Patch Clamp for Investigating the Mechanisms of Infrared Neural Stimulation [jove.com]
- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 6. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Patch Clamp Protocol [labome.com]
- 10. Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging with NS3861
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 is a chemical compound with dual pharmacological activities, acting as both a potent agonist at specific subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs) and as a positive modulator of calcium-activated potassium channels (KCa) of the KCa3.1 and KCa2.x subtypes. This dual action makes this compound a valuable tool for investigating the intricate interplay between these two important classes of ion channels in regulating intracellular calcium ([Ca²⁺]i) signaling. This document provides detailed application notes and protocols for utilizing this compound in calcium imaging experiments to dissect its effects on cellular calcium homeostasis.
Mechanism of Action
This compound elicits changes in intracellular calcium through two primary mechanisms:
-
Nicotinic Acetylcholine Receptor (nAChR) Agonism: this compound directly activates certain subtypes of nAChRs, which are ligand-gated ion channels.[1][2] Upon activation, these channels allow the influx of cations, including sodium (Na⁺) and calcium (Ca²⁺), leading to membrane depolarization and a direct increase in cytosolic calcium concentration.[1][2] This initial depolarization can also activate voltage-gated calcium channels (VGCCs), further augmenting the calcium influx.[2] Additionally, the initial rise in [Ca²⁺]i can trigger calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum.[2]
-
Positive Modulation of Calcium-Activated Potassium (KCa) Channels: this compound enhances the sensitivity of KCa3.1 and KCa2.x channels to intracellular calcium. Activation of these channels leads to an efflux of potassium (K⁺) ions, causing membrane hyperpolarization. This hyperpolarization can indirectly influence [Ca²⁺]i by modulating the activity of voltage-dependent calcium channels. For instance, by moving the membrane potential further away from the threshold for VGCC activation, it could potentially reduce calcium influx triggered by depolarizing stimuli.
Quantitative Data
Table 1: this compound Binding Affinities (Ki) for nAChR Subtypes [3][4]
| nAChR Subtype | Ki (nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
Table 2: this compound Agonist Potencies (EC₅₀) at nAChR Subtypes [3]
| nAChR Subtype | EC₅₀ (µM) | Agonist Activity |
| α3β4 | 0.15 | Partial Agonist |
| α3β2 | 1.7 | Full Agonist |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Figure 1: this compound-mediated nAChR signaling pathway leading to increased intracellular calcium.
Figure 2: this compound-mediated positive modulation of KCa channels and its effect on membrane potential.
Experimental Protocols
This section provides a general protocol for a fluorescent-based calcium imaging assay to measure the effects of this compound on intracellular calcium in a cell line endogenously or exogenously expressing the target receptors.
Materials and Reagents
-
Cell Line: A suitable cell line expressing the nAChR and/or KCa channel subtypes of interest (e.g., SH-SY5Y, PC12, or a HEK293 stable cell line).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Calcium Imaging Dye: Fluo-4 AM (or other suitable calcium indicator).
-
Pluronic F-127: 20% (w/v) solution in DMSO.
-
Probenecid (B1678239): (Optional) To prevent dye extrusion.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Physiological Saline Buffer: E.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader or microscope with appropriate filters for the chosen dye.
Experimental Workflow
Figure 3: General workflow for the calcium imaging experiment.
Detailed Protocol
1. Cell Seeding: a. Culture cells to 80-90% confluency. b. Harvest and seed the cells into black, clear-bottom 96-well plates at an appropriate density (e.g., 40,000-80,000 cells per well). c. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
2. Dye Loading: a. Prepare a fresh dye loading solution. For a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127, mix 4 µL of 1 mM Fluo-4 AM stock and 2 µL of 20% Pluronic F-127 per 1 mL of physiological saline buffer. If using, add probenecid to a final concentration of 1-2.5 mM. b. Aspirate the culture medium from the wells and wash once with 100 µL of physiological saline buffer. c. Add 50-100 µL of the dye loading solution to each well. d. Incubate for 30-60 minutes at 37°C in the dark. e. After incubation, gently wash the cells twice with 100 µL of warm physiological saline buffer to remove extracellular dye. f. Add 100 µL of physiological saline buffer to each well and incubate for a further 30 minutes at 37°C to allow for complete de-esterification of the dye.
3. Compound Application: a. Prepare serial dilutions of this compound in physiological saline buffer at the desired concentrations (e.g., 2X final concentration). b. For kinetic readings, the plate reader's injection function will add the compound. For endpoint or manual readings, carefully add the diluted this compound to the wells.
4. Fluorescence Measurement: a. Place the plate in a fluorescence plate reader or on a fluorescence microscope. b. Set the excitation and emission wavelengths appropriate for the dye (e.g., Ex/Em ~494/516 nm for Fluo-4). c. Record a baseline fluorescence for 10-20 seconds. d. Add the this compound solution and immediately start recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes) to capture the transient calcium response.
5. Data Analysis: a. Normalization: For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain the F/F₀ ratio. b. Response Calculation: Determine the peak fluorescence response or the area under the curve for each concentration of this compound. c. Dose-Response Curve: Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Data Presentation
Table 3: Example Data Table for this compound-Induced Calcium Flux
| This compound Concentration (µM) | Peak F/F₀ (Mean ± SEM) | Area Under the Curve (Mean ± SEM) |
| 0 (Vehicle) | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect dye loading and cellular responses.
-
Dye Loading: Optimize dye concentration and incubation time for your specific cell line to achieve a good signal-to-noise ratio without causing cytotoxicity.
-
Phototoxicity: Minimize exposure of the cells to excitation light to prevent phototoxicity and photobleaching of the dye.
-
Controls: Include appropriate controls in your experiment:
-
Vehicle control: To determine the baseline response.
-
Positive control: A known agonist for the receptor of interest (e.g., acetylcholine for nAChRs) or an ionophore like ionomycin (B1663694) to confirm cell viability and dye loading.
-
Negative control: An antagonist for the receptor of interest to confirm the specificity of the this compound response.
-
-
Distinguishing nAChR vs. KCa Effects: To dissect the dual mechanism of this compound, experiments can be designed with specific inhibitors. For example, pre-incubating cells with a nAChR antagonist (e.g., mecamylamine) can isolate the effects mediated by KCa channel modulation. Conversely, using a KCa channel blocker can help isolate the nAChR-mediated calcium influx.
By following these guidelines and protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the complex roles of nAChRs and KCa channels in regulating cellular calcium signaling.
References
- 1. Reactome | Activation of highly calcium permeable nicotinic acetylcholine receptors [reactome.org]
- 2. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Intracellular Calcium by Endoplasmic Reticulum Proteins in Small Intestinal Interstitial Cells of Cajal [jnmjournal.org]
Application Notes and Protocols for NS3861 in Nicotinic Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 is a potent and subtype-selective agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a unique pharmacological profile that makes it a valuable tool for investigating the physiological and pathological roles of specific nAChR subtypes. These application notes provide a comprehensive overview of this compound, including its binding and functional characteristics, detailed protocols for its use in key experimental paradigms, and visualization of the associated signaling pathways.
This compound exhibits high affinity for heteromeric nAChRs, acting as a full agonist at α3β2-containing receptors and a partial agonist at α3β4-containing receptors.[1][2] A distinguishing feature of this compound is its lack of activity at nAChRs containing the α4 subunit, providing a valuable tool for dissecting the contributions of α3-containing versus α4-containing nAChR subtypes in various biological processes.[1][2]
Data Presentation
The following tables summarize the quantitative binding and functional data for this compound across various human nAChR subtypes.
Table 1: Binding Affinities (Ki) of this compound at Human nAChR Subtypes
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line / Tissue | Reference |
| α3β4 | 0.62 | [³H]epibatidine | HEK293 | [1][2] |
| α4β2 | 55 | [³H]epibatidine | HEK293 | [1][2] |
| α3β2 | 25 | [³H]epibatidine | HEK293 | [1][2] |
| α4β4 | 7.8 | [³H]epibatidine | HEK293 | [1][2] |
Table 2: Functional Potency (EC₅₀) and Efficacy of this compound at Human nAChR Subtypes
| Receptor Subtype | EC₅₀ (µM) | Maximal Efficacy (% of ACh max) | Experimental System | Reference |
| α3β2 | 1.7 | Full agonist | HEK293 cells | [2] |
| α3β4 | 0.15 | Partial agonist | HEK293 cells | [2] |
| α4β2 | No activation | - | HEK293 cells | [2] |
| α4β4 | No activation | - | HEK293 cells | [2] |
Signaling Pathways
Activation of nAChRs by agonists like this compound initiates a cascade of intracellular signaling events, primarily triggered by the influx of cations (Na⁺ and Ca²⁺) through the receptor's ion channel. This leads to membrane depolarization and a subsequent increase in intracellular calcium concentration, which can activate various downstream effectors.
Caption: Simplified signaling pathway upon nAChR activation by this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from studies characterizing this compound's functional properties on nAChRs expressed in GH4C1 cells.[2]
Caption: Experimental workflow for electrophysiological recording.
Materials:
-
Cell Line: GH4C1 cells transiently transfected with the desired nAChR subunit cDNAs (e.g., human α3 and β2 or α3 and β4).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 10 EGTA, pH 7.2.
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C.
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-4 MΩ.
-
Electrophysiology Rig: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Culture and Transfection: Culture GH4C1 cells in appropriate media. Co-transfect cells with plasmids encoding the desired nAChR α and β subunits using a suitable transfection reagent. Plate transfected cells onto glass coverslips 24-48 hours prior to recording.
-
Recording Preparation: Transfer a coverslip with transfected cells to the recording chamber on the microscope stage. Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.
-
Whole-Cell Patching:
-
Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
Approach a transfected cell and apply gentle positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Prepare a series of dilutions of this compound in the external solution.
-
Apply different concentrations of this compound to the cell using a rapid perfusion system for a defined duration (e.g., 2-5 seconds).
-
Record the resulting inward currents using data acquisition software. Ensure a sufficient washout period with external solution between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the current elicited by each concentration of this compound.
-
Normalize the responses to the maximal response elicited by a saturating concentration of a reference agonist (e.g., acetylcholine).
-
Plot the normalized responses against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the curve using a non-linear regression model (e.g., the Hill equation) to determine the EC₅₀ and maximal efficacy (Emax).
-
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific nAChR subtype expressed in HEK293 cell membranes using [³H]epibatidine.
Caption: Workflow for a radioligand competition binding assay.
Materials:
-
Cell Line: HEK293 cells stably or transiently expressing the nAChR subtype of interest.
-
Radioligand: [³H]epibatidine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
This compound Stock Solution: 10 mM in DMSO.
-
Non-specific Binding Control: A high concentration of a non-labeled nAChR ligand (e.g., 100 µM nicotine).
-
96-well Plates, Glass Fiber Filters, Cell Harvester, and Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Harvest transfected HEK293 cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and centrifuging again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]epibatidine (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, [³H]epibatidine, NSB control, and membrane preparation.
-
Competition: Assay buffer, [³H]epibatidine, varying concentrations of this compound, and membrane preparation.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the assay by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Calcium Imaging Assay (FLIPR)
This protocol outlines a method for assessing the agonist activity of this compound by measuring changes in intracellular calcium in HEK293 cells expressing the target nAChR.
References
- 1. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Opioid Side Effects Using NS3861
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid analgesics are highly effective for pain management, but their long-term use is often limited by significant side effects, most notably opioid-induced constipation (OIC). OIC is a persistent issue that significantly impacts patient quality of life and can lead to non-adherence to pain therapy. This document provides detailed application notes and protocols for utilizing NS3861, a selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, to investigate and potentially counteract OIC.
This compound is a partial agonist for the α3β4 subtype of nAChRs. Research has indicated that chronic morphine exposure enhances the sensitivity of these receptors in enteric neurons.[1] Consequently, activation of these sensitized α3β4 nAChRs by this compound presents a novel therapeutic strategy to alleviate chronic OIC without interfering with the central analgesic effects of opioids.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinities of this compound and its in vivo efficacy in a mouse model of chronic opioid-induced constipation.
Table 1: Binding Affinities (Ki) of this compound for nAChR Subtypes
| nAChR Subtype | Ki (nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
Table 2: Efficacy (EC50) of this compound at nAChR Subtypes
| nAChR Subtype | Agonist Activity | EC50 (µM) |
| α3β2 | Full Agonist | 1.6 |
| α3β4 | Partial Agonist | 1.0 |
Table 3: In Vivo Effect of this compound on Fecal Pellet Expulsion in Morphine-Treated Mice
| Treatment Group | This compound Dose (mg/kg, i.p.) | Mean Number of Fecal Pellets (in 30 min) |
| Placebo Pellet + Vehicle | 0 | 5.0 ± 1.1 |
| Placebo Pellet + this compound | 0.01 | No significant change |
| 0.05 | No significant change | |
| 0.1 | No significant change | |
| 0.5 | Decrease | |
| Morphine Pellet + Vehicle | 0 | 1.2 ± 0.58 |
| Morphine Pellet + this compound | 0.01 | Increase (not significant) |
| 0.05 | Increase (not significant) | |
| 0.1 | Significant Increase | |
| 0.5 | Decrease |
Data compiled from Ren et al., 2016, Journal of Pharmacology and Experimental Therapeutics.[1]
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for the reversal of chronic opioid-induced constipation by this compound.
Experimental Protocols
The following are detailed protocols for inducing chronic opioid-induced constipation in a mouse model and assessing the efficacy of this compound.
Protocol 1: Induction of Chronic Opioid-Induced Constipation in Mice
Objective: To establish a reliable model of chronic opioid-induced constipation in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Morphine pellets (75 mg, subcutaneous implantation)
-
Placebo pellets
-
Surgical tools for subcutaneous implantation (forceps, scissors)
-
Anesthesia (e.g., isoflurane)
-
Animal clippers
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Wound clips or sutures
Procedure:
-
Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave a small area of fur on the dorsal side, between the scapulae.
-
Clean the shaved area with an antiseptic solution.
-
Make a small incision (approximately 1 cm) in the skin.
-
Using blunt dissection, create a subcutaneous pocket.
-
Insert a 75 mg morphine pellet (or a placebo pellet for the control group) into the pocket.
-
Close the incision with wound clips or sutures.
-
Monitor the animal until it has fully recovered from anesthesia.
-
House the mice individually and allow 72 hours for the development of chronic constipation before proceeding with further experiments.
Protocol 2: Assessment of Fecal Pellet Output
Objective: To quantify the effect of this compound on colonic motility in mice with chronic opioid-induced constipation.
Materials:
-
Mice with chronically implanted morphine or placebo pellets (from Protocol 1)
-
This compound solution (dissolved in sterile saline, prepared fresh)
-
Vehicle control (sterile saline)
-
Individual, clean cages with a wire mesh floor or no bedding
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Analytical balance
Procedure:
-
Following the 72-hour morphine/placebo pellet implantation period, weigh each mouse to determine the correct injection volume.
-
Administer the desired dose of this compound (e.g., 0.01, 0.05, 0.1, 0.5 mg/kg) or vehicle via intraperitoneal injection.
-
Immediately after injection, place each mouse in an individual clean cage without bedding to facilitate fecal pellet collection.
-
Collect all fecal pellets expelled by each mouse over a 30-minute period.
-
Count the total number of fecal pellets for each mouse.
-
(Optional) Weigh the total wet weight of the collected pellets. For fecal water content analysis, the pellets can be dried in an oven at 60°C for 24 hours and weighed again.
Experimental Workflow
The following diagram outlines the experimental workflow for investigating the effect of this compound on opioid-induced constipation.
Concluding Remarks
The protocols and data presented herein provide a framework for the preclinical investigation of this compound as a potential therapeutic for opioid-induced constipation. The targeted action of this compound on sensitized α3β4 nAChRs in the enteric nervous system offers a promising mechanism-based approach to address this significant side effect of opioid therapy. Further research may explore other potential applications of selective nAChR agonists in mitigating other opioid-related side effects.
References
Application Notes and Protocols for Immunohistochemical Analysis of Nicotinic Acetylcholine Receptor Subunits with NS3861
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that are widely expressed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes.[1][2] Dysregulation of nAChR signaling has been implicated in several neurological and psychiatric disorders, making them a key target for drug development.[3] Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and abundance of nAChR subunits in tissue samples, providing valuable insights into their roles in health and disease.
NS3861 is a potent agonist at heteromeric nAChRs, exhibiting high affinity for subtypes containing α3 and β4 subunits.[4][5][6] As a positive allosteric modulator (PAM), it can also enhance the activity of these receptors in the presence of the endogenous neurotransmitter, acetylcholine.[3] These application notes provide a detailed protocol for the immunohistochemical staining of nAChR subunits and discuss the potential application of this compound in such studies to investigate its effects on receptor expression and localization.
Data Presentation: this compound Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound for various heteromeric nAChR subtypes. This data is crucial for selecting appropriate experimental concentrations and for interpreting the results of immunohistochemical studies.
| nAChR Subtype | Binding Affinity (Ki, nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
| Data sourced from MedchemExpress.[4][6] |
Experimental Protocols
Immunohistochemistry Protocol for nAChR Subunits
This protocol provides a general framework for the immunohistochemical staining of nAChR subunits in paraffin-embedded tissue sections. Optimization of specific parameters such as antibody concentration and incubation times may be required for different antibodies and tissue types.
Materials:
-
Paraffin-embedded tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%, 50%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% normal goat serum in wash buffer)
-
Primary antibody against the nAChR subunit of interest
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.[7]
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate sections with DAB substrate solution until the desired stain intensity develops. Monitor under a microscope.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Experimental Design for Investigating the Effects of this compound
To investigate the effect of this compound on nAChR subunit expression, an in vivo or in vitro experimental model can be utilized.
In Vivo Model:
-
Treat animals with this compound or a vehicle control for a specified duration.
-
Sacrifice the animals and collect the tissue of interest (e.g., brain regions).
-
Process the tissues for paraffin (B1166041) embedding.
-
Perform immunohistochemistry for the nAChR subunits of interest as described above.
-
Quantify the staining intensity and the number of positive cells in the target regions to compare between the this compound-treated and control groups.
In Vitro Model (Cell Culture):
-
Culture cells known to express the nAChR subtypes of interest.
-
Treat the cells with varying concentrations of this compound or a vehicle control for different time points.
-
Fix the cells and perform immunocytochemistry using a similar protocol to the IHC protocol, omitting the deparaffinization and antigen retrieval steps if not required for the chosen fixation method.
-
Quantify the fluorescence intensity to determine changes in nAChR subunit expression.
Visualizations
Signaling Pathways
The following diagrams illustrate the major signaling pathways activated by nAChRs.
Caption: General nAChR signaling cascade.
Caption: Workflow for studying this compound effects.
References
- 1. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bosterbio.com [bosterbio.com]
Application Notes and Protocols for High-Throughput Screening with NS3861
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 is a potent and selective agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs), a class of ligand-gated ion channels crucial in neuronal signaling.[1][2] Its distinct subtype selectivity, particularly its high affinity for the α3β4 nAChR subtype, makes it a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors.[1] These application notes provide detailed protocols and data for utilizing this compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of nAChR activity.
Mechanism of Action
This compound acts as an agonist at various heteromeric nAChRs, exhibiting different degrees of efficacy depending on the subunit composition. It is a full agonist at α3β2 receptors and a partial agonist at α3β4 receptors.[2] Notably, this compound shows minimal to no activity at α4-containing receptors, such as α4β2 and α4β4.[2] This selectivity profile allows for the specific interrogation of α3-containing nAChR subtypes. The binding of this compound to the receptor's ligand-binding domain induces a conformational change, leading to the opening of the ion channel and subsequent cation influx, primarily Na+ and Ca2+, resulting in neuronal excitation.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound for various nAChR subtypes. This data is essential for designing and interpreting experiments, particularly for determining appropriate concentrations for HTS assays.
| nAChR Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (μM) | Efficacy |
| α3β4 | 0.62[1] | 1[3] | Partial Agonist[2] |
| α3β2 | 25[1] | 1.6[3] | Full Agonist[2] |
| α4β4 | 7.8[1] | Minimal Activity | - |
| α4β2 | 55[1] | Minimal Activity | - |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound on different nAChR subtypes. This compound binding to the extracellular ligand-binding domain of α3-containing nAChRs triggers the opening of the ion channel, allowing cation influx and subsequent cellular response. Its differential efficacy at α3β2 and α3β4 subtypes, and lack of effect on α4-containing subtypes, is a key feature for its use in targeted screening.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NS3861 Patch Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NS3861 in patch clamp experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels. It demonstrates high affinity and acts as a partial agonist at the α3β4 nAChR subtype and as a full agonist at the α3β2 subtype. It exhibits minimal activity at α4β2 and α4β4 nAChR subtypes, indicating a degree of selectivity for α3-containing receptors.
Q2: What are the key pharmacological properties of this compound?
A2: this compound's pharmacological profile is characterized by its subtype selectivity. It binds with high affinity to several heteromeric nAChRs. For detailed binding affinities (Ki) and half-maximal effective concentrations (EC50), please refer to the data summary table below.
Q3: How should I prepare and store this compound for patch clamp experiments?
A3: this compound is typically available as a solid. For patch clamp experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. On the day of the experiment, the stock solution can be diluted to the final working concentration in the extracellular/bath solution. Ensure the final DMSO concentration is low (typically <0.1%) to avoid off-target effects on the cells.
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the binding affinity (Ki) and potency (EC50) of this compound at various human nAChR subtypes. This data is crucial for designing experiments and interpreting results.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Potency (EC50) (μM) | Efficacy |
| α3β4 | 0.62[1] | 1.0 | Partial Agonist |
| α3β2 | 25[1] | 1.6 | Full Agonist |
| α4β4 | 7.8[1] | Minimal Activity | - |
| α4β2 | 55[1] | Minimal Activity | - |
Troubleshooting Guide
Issue 1: No or very small current response to this compound application.
-
Question: I am applying this compound to my cells, but I'm not observing the expected inward current. What could be the problem?
-
Answer: There are several potential reasons for a lack of response:
-
Incorrect Receptor Subtype: Confirm that the cells you are using express the α3β4 or α3β2 nAChR subtypes, as this compound has minimal activity at α4-containing receptors.[2]
-
Inadequate Concentration: Ensure you are using an appropriate concentration of this compound. Based on its EC50 values, a concentration range of 1-10 µM is a reasonable starting point for eliciting a response at α3β4 and α3β2 receptors.
-
Receptor Desensitization: nAChRs are known to undergo rapid desensitization upon prolonged exposure to an agonist. If your application is too slow or if there is residual agonist in the bath, the receptors may be in a desensitized state. Utilize a fast perfusion system for rapid application and ensure complete washout between applications.
-
Cell Health: Poor cell health can lead to diminished receptor expression and function. Ensure your cells are healthy and that the recording conditions (e.g., osmolarity, pH of solutions) are optimal.
-
Compound Degradation: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions from a properly stored stock for each experiment.
-
Issue 2: The current response to this compound rapidly decreases or "fades" during application.
-
Question: When I apply this compound, I see an initial current, but it quickly decays even though the agonist is still present. Why is this happening?
-
Answer: This phenomenon is characteristic of nAChR desensitization. Here's how to manage it:
-
Shorten Application Time: Use a rapid application system to apply this compound for the shortest duration required to elicit a peak response. This minimizes the time receptors spend in the agonist-bound, desensitized state.
-
Paired-Pulse Protocols: To quantify and account for desensitization, employ a paired-pulse protocol. Apply two identical short pulses of this compound separated by a variable inter-pulse interval. The ratio of the second peak current to the first will indicate the extent of recovery from desensitization.
-
Allow for Sufficient Washout: Ensure a complete washout of this compound between applications to allow receptors to return to their resting state. The required washout period may need to be determined empirically but is typically in the range of several minutes.
-
Issue 3: I am observing unexpected or inconsistent responses.
-
Question: The responses to this compound are variable between cells or in the same cell over time. What could be the cause?
-
Answer: Inconsistent responses can stem from several factors:
-
Off-Target Effects: While this compound is reported to be selective for α3-containing nAChRs, the possibility of off-target effects at high concentrations cannot be entirely ruled out. If you observe responses that are inconsistent with nAChR activation, consider performing control experiments with specific antagonists for other potential targets in your cell type. It is good practice to use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Variability in Receptor Expression: If you are using a cell line or primary culture, there may be inherent variability in the expression levels of the target nAChR subtypes from cell to cell.
-
Run-down of Currents: In whole-cell patch clamp, the intracellular environment is dialyzed with the pipette solution. This can lead to a gradual decrease in current amplitude over the course of a long experiment, a phenomenon known as "run-down." Monitor the response to a control agonist at the beginning and end of your experiment to assess the degree of run-down.
-
Incomplete Solution Exchange: If your perfusion system is not functioning optimally, you may have incomplete exchange of the control and this compound-containing solutions, leading to a variable effective concentration at the cell surface.
-
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of this compound-Evoked Currents
This protocol provides a general framework for recording currents elicited by this compound in a heterologous expression system or primary neurons.
-
Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: 10 mM this compound in DMSO. Store at -20°C.
-
-
Cell Preparation:
-
Plate cells expressing the nAChR subtype of interest onto glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
-
Patch Pipette Fabrication and Filling:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Fill the pipette with filtered internal solution and ensure there are no air bubbles at the tip.
-
-
Establishing a Whole-Cell Recording:
-
Approach a healthy-looking cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Set the holding potential to -60 mV.
-
-
Data Acquisition:
-
Allow the cell to stabilize for a few minutes after establishing the whole-cell configuration.
-
Use a rapid perfusion system to apply this compound at the desired concentration for a short duration (e.g., 1-2 seconds).
-
Record the resulting inward current using an appropriate data acquisition software.
-
Ensure a sufficient washout period (e.g., 2-5 minutes) between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the this compound-evoked current.
-
If studying desensitization, fit the decay phase of the current to an exponential function to determine the desensitization time constant.
-
Mandatory Visualization
Signaling Pathway of nAChR Activation by this compound
References
NS3861 stability and storage conditions
Welcome to the technical support center for NS3861. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find detailed information on the stability and storage of this compound, troubleshooting guides for common experimental issues, frequently asked questions, and detailed experimental protocols.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes. Below is a summary of the recommended storage and solubility information based on data from various suppliers.
| Parameter | Recommendation | Citation(s) |
| Storage Temperature | Long-term storage at -20°C is recommended. Some suppliers also list storage at 2-8°C. For the fumarate (B1241708) salt, desiccation at room temperature is advised. | [1][2][3][4] |
| Long-Term Stability | When stored at -20°C, the solid form of this compound is stable for at least four years. | [1] |
| Stock Solution Stability | Stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for up to 1 month. It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles. | [5] |
| Formulation | This compound is typically supplied as a solid or a white to beige powder. | [1][2][3] |
| Solubility | Soluble in DMSO, ethanol, and methanol. The fumarate salt is also soluble in water. | [1][2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a preference for subtypes containing the α3 subunit. It acts as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs[4][6].
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in an appropriate solvent such as DMSO. For example, to create a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Gentle warming to 60°C can aid in the dissolution of higher concentrations[2]. For in vivo experiments, a stock solution in DMSO can be further diluted with vehicles like PEG300, Tween-80, and saline.
Q3: What are the recommended working concentrations for in vitro experiments?
A3: The effective concentration of this compound will vary depending on the specific assay and cell type. For patch-clamp assays using Xenopus oocytes expressing human α3β2 or α3β4 subunit-containing nAChRs, EC50 values are reported to be 1.6 µM and 1 µM, respectively[1]. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo studies. For instance, a dose of 0.1 mg/kg has been shown to increase the number of fecal pellets in a mouse model of long-term morphine-induced constipation[1].
Troubleshooting Guides
This section provides troubleshooting for common issues that may be encountered during experiments with this compound.
In Vitro Electrophysiology (Patch-Clamp)
dot
Caption: Troubleshooting workflow for in vitro electrophysiology experiments.
In Vivo Constipation Model
dot
Caption: Troubleshooting workflow for in vivo constipation model experiments.
Experimental Protocols
Whole-Cell Patch-Clamp Recording from Cultured Neurons
Objective: To measure the inward currents induced by this compound in cultured neurons expressing α3β4 nAChRs.
Materials:
-
This compound
-
Cultured neurons expressing α3β4 nAChRs
-
External solution (in mM): 150 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare fresh working solutions of this compound (e.g., 0.1, 1, 10, 100 µM) by diluting the stock solution in the external solution.
-
Obtain a whole-cell patch-clamp recording from a cultured neuron.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply the different concentrations of this compound to the cell using a perfusion system.
-
Record the inward currents evoked by this compound.
-
Wash the cell with the external solution between applications.
-
Analyze the data to determine the EC50 and maximal response.
Mouse Model of Morphine-Induced Constipation
Objective: To assess the efficacy of this compound in alleviating constipation in a mouse model.
Materials:
-
This compound
-
Morphine sulfate (B86663)
-
Saline solution
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Male C57BL/6 mice
-
Metabolic cages
Procedure:
-
Induce constipation by administering morphine sulfate (e.g., twice daily subcutaneous injections) for a prolonged period (e.g., 7 days).
-
On the day of the experiment, dissolve this compound in the vehicle to the desired concentration (e.g., to achieve a 0.1 mg/kg dose).
-
Administer this compound (or vehicle control) to the mice (e.g., via subcutaneous injection).
-
Place the mice in individual metabolic cages with free access to food and water.
-
Collect and count the number of fecal pellets produced by each mouse over a defined period (e.g., 2-4 hours).
-
Compare the fecal pellet output between the this compound-treated and vehicle-treated groups.
Signaling Pathway
Activation of α3β4 nicotinic acetylcholine receptors by this compound leads to the opening of the ion channel, allowing the influx of cations, primarily Na+ and Ca2+. This influx results in membrane depolarization and an increase in intracellular calcium concentration. The rise in intracellular Ca2+ can then trigger various downstream signaling cascades, including the activation of calcium-dependent kinases and the modulation of other voltage-gated ion channels.
dot
Caption: Simplified signaling pathway of this compound-mediated nAChR activation.
References
- 1. NS 3861 | Nicotinic Receptors (Other Subtypes) | Tocris Bioscience [tocris.com]
- 2. Activation of the recombinant human alpha 7 nicotinic acetylcholine receptor significantly raises intracellular free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NS3861 for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NS3861 in in vitro assays. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] It exhibits high affinity for heteromeric nAChRs, particularly the α3β4 subtype.[1][4]
Q2: Is this compound a cyclooxygenase (COX) inhibitor?
A2: The primary and well-documented activity of this compound is as a nicotinic acetylcholine receptor agonist. While the name might be reminiscent of some COX inhibitors, current scientific literature does not support its use as a selective COX-2 inhibitor. Researchers looking for COX inhibitors should consider compounds specifically designed and validated for that purpose.
Q3: What are the recommended concentration ranges for this compound in in vitro assays?
A3: The optimal concentration of this compound depends on the specific nAChR subtype being studied and the assay format. For functional assays measuring nAChR activation, concentrations typically range from the nanomolar to the low micromolar range. For binding assays, lower concentrations in the nanomolar range are usually sufficient. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: What is the subtype selectivity of this compound?
A4: this compound displays a distinct subtype selectivity profile. It is a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs.[3][4][5] It shows minimal activity at α4β2 and α4β4 receptor subtypes.[4] The binding affinity (Ki) and half-maximal effective concentration (EC50) values for various subtypes are summarized in the table below.
Data Presentation: this compound Binding Affinities and Functional Potency
| nAChR Subtype | Binding Affinity (Ki) (nM) | Functional Activity | EC50 (µM) |
| α3β4 | 0.62[1][4] | Partial Agonist[3][5] | 1[4] |
| α3β2 | 25[1][4] | Full Agonist[3][4][5] | 1.6[4] |
| α4β4 | 7.8[1][4] | Minimal Activity[4] | - |
| α4β2 | 55[1][4] | Minimal Activity[4] | - |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Incorrect nAChR subtype expression in the cellular model. This compound has minimal effect on α4-containing receptors.[2][5] | Verify the expression of α3, β2, and/or β4 subunits in your cell line using techniques like Western blot or qPCR. Consider using a positive control agonist known to activate the expected receptor subtype. |
| This compound degradation. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1][3] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| Suboptimal concentration. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the EC50 in your specific assay. | |
| High background signal or off-target effects | Non-specific binding. | Reduce the concentration of this compound. Ensure adequate washing steps in your assay protocol to remove unbound compound. |
| Solvent effects. | Include a vehicle control (e.g., DMSO) at the same final concentration used for this compound to assess the impact of the solvent on your assay. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and growth conditions for all experiments.[6] |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of reagents. |
Experimental Protocols
Protocol: In Vitro Patch-Clamp Electrophysiology to Measure nAChR Activation by this compound
This protocol describes a whole-cell patch-clamp experiment to measure the activation of α3β4 nAChRs expressed in a mammalian cell line (e.g., HEK293 cells) by this compound.
Materials:
-
HEK293 cells stably expressing human α3 and β4 nAChR subunits
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2)
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
-
Hold the cell at a membrane potential of -60 mV.
-
-
This compound Application:
-
Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 1 nM to 30 µM).
-
Apply the different concentrations of this compound to the cell using a rapid solution exchange system. Apply each concentration for 5-10 seconds, followed by a washout period with the external solution until the current returns to baseline.
-
-
Data Acquisition and Analysis:
-
Record the inward currents elicited by this compound application.
-
Measure the peak current amplitude for each concentration.
-
Normalize the responses to the maximal current observed.
-
Plot the normalized current versus the logarithm of the this compound concentration and fit the data to the Hill equation to determine the EC50 and Hill slope.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molnova.cn:443 [molnova.cn:443]
- 4. This compound fumarate|Cas# 216853-60-0 [glpbio.cn]
- 5. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 2D and 3D cell culture protocol to study O-GlcNAc in sphingosine-1-phosphate mediated fibroblast contraction - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of NS3861
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of NS3861, a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The following sections offer troubleshooting guidance and frequently asked questions to address potential issues related to its selectivity and potential for effects mediated by different nAChR subtypes.
Understanding the Selectivity Profile of this compound
This compound is an agonist of nicotinic acetylcholine receptors (nAChRs) with a distinct selectivity profile. It primarily acts on nAChR subtypes containing α3 subunits and shows a preference for β2 over β4 subunits. Notably, it has minimal to no activity at α4-containing receptors. Understanding this selectivity is crucial for interpreting experimental results and anticipating potential biological effects.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for various human nAChR subtypes. These values are critical for designing experiments and interpreting data.
Table 1: Binding Affinity (Ki) of this compound for nAChR Subtypes
| nAChR Subtype | Ki (nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
This data indicates that this compound binds with the highest affinity to the α3β4 subtype.
Table 2: Functional Activity (EC50 and Emax) of this compound at nAChR Subtypes
| nAChR Subtype | Agonist Activity | EC50 (μM) |
| α3β2 | Full Agonist | 1.6 |
| α3β4 | Partial Agonist | 1.0 |
| α4β2 | Minimal Activity | - |
| α4β4 | Minimal Activity | - |
This data demonstrates that this compound is a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs, with negligible activity at α4-containing subtypes.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a selective agonist for nicotinic acetylcholine receptors (nAChRs), with a preference for subtypes containing the α3 subunit. It is a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs.[1]
Q2: What are the potential "off-target" effects of this compound?
A2: In the context of this compound, "off-target" effects should be considered in terms of its activity on nAChR subtypes other than the intended primary target. While it shows high selectivity for α3-containing receptors, it does bind to α4β4 and α4β2 subtypes, albeit with lower affinity and minimal functional activation.[1] Therefore, at high concentrations, researchers should be mindful of potential weak activation of these receptors. The primary consideration for unintended effects should be the physiological roles of the α3β2 and α3β4 nAChR subtypes in tissues or cell types not under investigation.
Q3: My results are not what I expected. How can I troubleshoot my experiment?
A3: Unexpected results can arise from various factors. Please refer to the Troubleshooting Guide below for specific issues you may be encountering during your experiments.
Q4: What are the known physiological roles of the nAChR subtypes activated by this compound?
A4:
-
α3β4 nAChRs: These receptors are highly expressed in the autonomic ganglia, playing a crucial role in signal transmission from the central nervous system to the periphery.[2] They are also found in brain regions that modulate reward circuits.[2] In chromaffin cells, they are involved in the secretion of catecholamines.[3]
-
α3β2 nAChRs: These receptors are found in the central and peripheral nervous systems, including the cerebellum, spinal cord, and autonomic ganglia.[4] They are involved in the upregulation of acetylcholine release at the neuromuscular junction.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or low response to this compound | Low or no expression of α3β2 or α3β4 nAChRs in the experimental system. | - Confirm the expression of the target nAChR subtypes (α3, β2, β4 subunits) in your cells or tissue using techniques like Western blot, qPCR, or immunohistochemistry.- Consider using a cell line known to express these receptors, such as SH-SY5Y or PC12 cells, or transiently transfecting cells with the appropriate subunit cDNAs. |
| Degraded this compound compound. | - Ensure proper storage of the compound as per the manufacturer's instructions.- Prepare fresh stock solutions for each experiment. | |
| Issues with the experimental setup (e.g., patch-clamp). | - Verify the integrity of your recording setup, including the quality of the giga-seal and the composition of your intracellular and extracellular solutions.- Refer to the detailed Experimental Protocols section for patch-clamp methodology. | |
| Unexpected physiological or cellular response | Activation of α3β2 or α3β4 nAChRs in a non-target cell type within a mixed culture or tissue preparation. | - Use cell-type-specific markers to identify the responding cells.- Consider using a more purified cell culture or a specific neuronal population. |
| Downstream signaling effects of nAChR activation were not anticipated. | - Review the known signaling pathways for α3β2 and α3β4 nAChRs (see Signaling Pathway Diagrams below).- Investigate potential downstream effectors such as Ca2+ influx, activation of voltage-gated calcium channels, and subsequent signaling cascades. | |
| High background signal or non-specific effects | High concentration of this compound leading to weak activation of lower-affinity α4-containing nAChRs. | - Perform a dose-response curve to determine the optimal concentration of this compound that selectively activates α3-containing receptors.- Use a concentration as close to the EC50 for your target receptor as possible while minimizing effects on other subtypes. |
| Solvent (e.g., DMSO) effects. | - Ensure the final concentration of the solvent is minimal and consistent across all experiments.- Include a vehicle control in your experimental design. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for nAChR Characterization
This protocol is a general guideline for recording nAChR-mediated currents in cultured cells expressing the desired receptor subtypes.
1. Cell Preparation:
-
Culture cells expressing the nAChR subtypes of interest (e.g., HEK293 cells transiently transfected with α3 and β2 or β4 subunit cDNAs) on glass coverslips.
-
Use cells 24-48 hours post-transfection for optimal receptor expression.
2. Solutions:
-
External (bath) solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.3 with KOH.
3. Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
4. Recording Procedure:
-
Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a target cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a high-resistance (GΩ) seal (cell-attached configuration).
-
Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.
-
Apply this compound and other compounds via a perfusion system.
-
Record the resulting currents using an appropriate amplifier and data acquisition software.
Signaling Pathways and Experimental Workflows
nAChR-Mediated Signaling
Activation of nAChRs by agonists like this compound leads to the opening of the ion channel, resulting in cation influx (primarily Na+ and Ca2+). This initial event can trigger several downstream signaling cascades.
Caption: Downstream signaling pathways activated by this compound binding to α3β2/α3β4 nAChRs.
Experimental Workflow for Assessing this compound Selectivity
This workflow outlines the key steps to characterize the selectivity profile of this compound.
Caption: Workflow for determining the selectivity of this compound for nAChR subtypes.
References
- 1. benchchem.com [benchchem.com]
- 2. Alpha-3 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. α3β4 Acetylcholine Nicotinic Receptors Are Components of the Secretory Machinery Clusters in Chromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of the α3β2 Nicotinic Acetylcholine Receptor Interfaces with α-Conotoxin LsIA and its Carboxylated C-terminus Analogue: Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
How to control for NS3861 non-specific binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for non-specific binding of the nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, NS3861.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an agonist of nicotinic acetylcholine receptors (nAChRs). It exhibits high affinity for heteromeric α3β4 nAChRs and also binds to α3β2, α4β4, and α4β2 subtypes.[1] Functionally, it acts as a full agonist at α3β2 receptors and a partial agonist at α3β4 receptors, with minimal activity at α4β2 and α4β4 receptors.[2]
Q2: What is non-specific binding and why is it a concern with small molecules like this compound?
Non-specific binding refers to the interaction of a compound with molecules or surfaces that are not its intended biological target. For a small molecule like this compound, this can lead to erroneous experimental results, including an overestimation of binding to the target receptor and potential off-target effects in cellular assays. Controlling for non-specific binding is crucial for accurate determination of binding affinity and functional potency.
Q3: What are the common causes of non-specific binding in experiments with this compound?
High non-specific binding can arise from several factors:
-
Hydrophobic Interactions: Hydrophobic compounds can interact non-specifically with proteins and plastic surfaces.
-
Electrostatic Interactions: Charged molecules may bind to oppositely charged surfaces or proteins.
-
Suboptimal Assay Buffer: Incorrect pH, low ionic strength, or the absence of blocking agents can promote non-specific interactions.
-
Binding to Serum Proteins: In cell-based assays, this compound may bind to proteins present in the serum, leading to off-target effects.
Troubleshooting Guide: High Non-Specific Binding of this compound
High non-specific binding is a common challenge in receptor binding assays. This guide provides a systematic approach to identify and mitigate this issue when working with this compound.
Logical Flow for Troubleshooting High Non-Specific Binding
Caption: A flowchart for systematically troubleshooting high non-specific binding of this compound.
Step-by-Step Troubleshooting
-
Review and Optimize Assay Buffer:
-
pH: Adjust the buffer pH. The optimal pH can minimize electrostatic interactions.
-
Salt Concentration: Increase the ionic strength of the buffer by adding salts like NaCl. This can shield charged interactions that contribute to non-specific binding.
-
Blocking Agents: Incorporate blocking proteins such as Bovine Serum Albumin (BSA) at a concentration of 0.1-1%. BSA can coat surfaces and reduce the non-specific binding of this compound.
-
Surfactants: Add a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.005-0.05%) to disrupt non-specific hydrophobic interactions.
-
-
Validate Control Experiments:
-
Defining Non-Specific Binding: To accurately determine non-specific binding, use a high concentration of an unlabeled competitor to saturate the specific nAChR sites. This ensures that any remaining signal from the labeled this compound is due to non-specific interactions. For this compound assays, unlabeled nicotine (B1678760) or epibatidine (B1211577) are suitable competitors.[3]
-
Competitor Concentration: The concentration of the unlabeled competitor should be at least 100-fold higher than its dissociation constant (Kd) for the receptor to ensure complete saturation of the specific binding sites.[3]
-
-
Optimize Experimental Parameters:
-
Titrate this compound Concentration: If using a radiolabeled or fluorescently tagged version of this compound, use a range of concentrations to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium. Optimize incubation time and temperature accordingly. Colder temperatures (e.g., 4°C) can sometimes reduce non-specific binding.
-
Washing Steps: In assays that involve washing steps, ensure they are efficient and consistent to remove unbound this compound.
-
Quantitative Data for this compound
The following tables summarize the known binding affinities (Ki) and functional activities (EC50) of this compound for various nAChR subtypes.
Table 1: this compound Binding Affinities (Ki)
| nAChR Subtype | Ki (nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
| Data sourced from MedchemExpress and Tocris Bioscience.[1][2] |
Table 2: this compound Functional Activity (EC50)
| nAChR Subtype | Agonist Activity | EC50 (μM) |
| α3β2 | Full Agonist | 1.6 |
| α3β4 | Partial Agonist | 1.0 |
| α4β2 | Minimal Activity | - |
| α4β4 | Minimal Activity | - |
| Data sourced from Tocris Bioscience.[2] |
Experimental Protocols
Protocol 1: General Radioligand Binding Assay to Determine this compound Non-Specific Binding
This protocol outlines a general method for quantifying the specific and non-specific binding of a radiolabeled version of this compound to a target nAChR subtype expressed in a cell membrane preparation.
Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay to measure this compound binding.
Materials:
-
Cell membranes expressing the target nAChR subtype
-
Radiolabeled this compound
-
Unlabeled competitor (e.g., nicotine or epibatidine)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., ice-cold PBS)
-
Glass fiber filters
-
96-well microplate
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Add assay buffer, radiolabeled this compound, and cell membranes.
-
Non-Specific Binding: Add assay buffer, radiolabeled this compound, cell membranes, and a high concentration of the unlabeled competitor (e.g., 10 µM nicotine).
-
Competition Binding (Optional): Add assay buffer, radiolabeled this compound, cell membranes, and varying concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of the total binding wells.
-
For competition binding, plot the percentage of specific binding against the logarithm of the concentration of unlabeled this compound to determine the Ki of this compound.
Protocol 2: Control Experiment for Off-Target Effects in a Cell-Based Functional Assay
This protocol describes a control experiment to assess potential off-target effects of this compound in a cell-based functional assay (e.g., measuring calcium influx or membrane potential changes).
Experimental Logic for Off-Target Control
Caption: Logical diagram of control experiments to verify on-target activity of this compound.
Procedure:
-
Cell Lines: Utilize two cell lines:
-
The experimental cell line endogenously or recombinantly expressing the target nAChR subtype.
-
A parental control cell line that does not express the target nAChR.
-
-
Assay Conditions:
-
Culture both cell lines under identical conditions.
-
Perform the functional assay in parallel on both cell lines.
-
-
Experimental Groups:
-
Group 1 (Positive Control): Treat the nAChR-expressing cells with a known agonist for that receptor to confirm assay validity.
-
Group 2 (Experimental): Treat the nAChR-expressing cells with a range of concentrations of this compound.
-
Group 3 (Off-Target Control): Treat the parental (non-expressing) cells with the same concentrations of this compound.
-
Group 4 (Antagonist Control): Pre-incubate the nAChR-expressing cells with a specific antagonist for the target receptor before adding this compound.
-
-
Measurement: Measure the functional response (e.g., fluorescence intensity for calcium influx, change in membrane potential) in all groups.
Interpretation of Results:
-
On-Target Effect: A functional response is observed in the nAChR-expressing cells (Group 2) but not in the parental cells (Group 3), and the response is blocked or significantly reduced by the specific antagonist (Group 4).
-
Potential Off-Target Effect: A functional response is observed in the parental cells (Group 3), or the response in the nAChR-expressing cells is not blocked by the specific antagonist (Group 4). This suggests that this compound may be acting on other cellular targets.
References
Navigating Unexpected Experimental Outcomes with NS3861: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with NS3861. This compound is a subtype-selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and understanding its specific binding profile is crucial for interpreting experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an agonist for nicotinic acetylcholine receptors (nAChRs). It demonstrates high affinity for heteromeric α3β4 nAChRs and also binds to α3β2, α4β4, and α4β2 subtypes, though with varying affinities.[1] Its functional activity is subtype-dependent; it acts as a full agonist at α3β2 receptors and a partial agonist at α3β4 receptors.[2][3]
Q2: What is the known receptor subtype selectivity of this compound?
A2: this compound selectively activates α3-containing nAChRs over α4-containing subtypes.[2] It displays a preference for β2 subunits over β4 subunits in terms of efficacy.[4] Specifically, it has been shown to have no efficacy at α4-containing receptors.[2][4]
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is limited specific information in the public domain detailing off-target effects of this compound. As with any small molecule, off-target activity cannot be completely ruled out and may be concentration-dependent. If off-target effects are suspected, it is recommended to perform counter-screening against a panel of relevant receptors and enzymes.
Q4: What are the recommended solvents for in vitro and in vivo use?
A4: For in vitro studies, a clear stock solution should first be prepared. For in vivo experiments, a common vehicle formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare the in vivo working solution fresh on the day of use.[1]
Troubleshooting Unexpected Results
This section addresses specific unexpected outcomes that may arise during experiments with this compound.
Issue 1: Lower than expected or no agonistic activity at α3β2 nAChRs.
You are expecting to see full agonism at α3β2 receptors, but the observed response is weak or absent.
Potential Causes and Troubleshooting Steps:
-
Incorrect Receptor Subunit Expression: Verify the expression of both α3 and β2 subunits in your experimental system (e.g., oocytes, cell lines) through methods like Western blot or RT-PCR.
-
Compound Degradation: Ensure the proper storage and handling of the this compound fumarate. Prepare fresh solutions for each experiment.
-
Suboptimal Concentration: The half-maximal activation concentration (EC50) for this compound at α3β2 receptors is reported to be 1.6 μM.[3] Verify that the concentrations used are appropriate to elicit a full response.
-
Voltage-Clamp/Assay Conditions: For electrophysiological experiments, ensure that the holding potential and other ionic conditions are optimal for measuring nAChR currents. For fluorescence-based assays, check for interference from the compound or vehicle.
Issue 2: Agonistic activity observed at α4β2 nAChRs.
This compound is expected to have minimal to no activity at α4-containing receptors, but your experiment shows a significant response.
Potential Causes and Troubleshooting Steps:
-
Cell Line Contamination or Misidentification: Confirm the identity of your cell line and verify that it has not been cross-contaminated with a cell line expressing α3-containing nAChRs.
-
Endogenous nAChR Expression: The host cells (e.g., HEK293, SH-SY5Y) may endogenously express nAChRs that are responsive to this compound. Run a control experiment with untransfected cells to assess baseline responses.
-
High Compound Concentration: While this compound has low efficacy at α4β2 receptors, very high concentrations might elicit a non-specific or low-level response. Perform a full dose-response curve to determine the potency and efficacy.
-
Mutant Receptors: A mutation in the α4 subunit, such as α4(T183S), has been shown to enable activation by this compound.[2] Sequence your receptor constructs to ensure there are no unintended mutations.
Quantitative Data Summary
| Receptor Subtype | This compound Binding Affinity (Ki, nM) | This compound Efficacy | EC50 (μM) |
| α3β4 | 0.62[1] | Partial Agonist[2] | 1[3] |
| α4β4 | 7.8[1] | Minimal Activity[3] | Not Reported |
| α3β2 | 25[1] | Full Agonist[2][3] | 1.6[3] |
| α4β2 | 55[1] | Minimal Activity[3] | Not Reported |
Experimental Protocols
In Vitro Electrophysiology Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired human nAChR α and β subunits (e.g., α3 and β2).
-
Incubation: Incubate the oocytes for 2-7 days at 18°C.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Clamp the oocyte membrane potential at -60 mV.
-
Prepare stock solutions of this compound in the appropriate vehicle (e.g., DMSO) and dilute to final concentrations in the recording solution.
-
Apply this compound to the oocyte for a defined period and record the induced current.
-
-
Data Analysis: Measure the peak current amplitude for each concentration and normalize to the maximal response to generate a dose-response curve.
Visualizations
Caption: Signaling pathway of this compound at nicotinic acetylcholine receptors.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound fumarate|Cas# 216853-60-0 [glpbio.cn]
- 4. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NS3861 and nAChR Desensitization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nAChR agonist NS3861, with a specific focus on receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). It exhibits high affinity for heteromeric nAChRs, particularly the α3β4 subtype. This compound selectively activates nAChRs containing the α3 subunit while showing minimal to no activity at α4-containing receptors.[1] It functions as a full agonist at α3β2 nAChRs and a partial agonist at the α3β4 subtype.[1]
Q2: What is nAChR desensitization?
A2: Nicotinic acetylcholine receptor desensitization is a phenomenon where the receptor-channel complex becomes non-responsive to an agonist following prolonged or repeated exposure.[1] This process is characterized by a decline in the ion current despite the continued presence of the agonist. Desensitization is a fundamental property of ligand-gated ion channels and plays a crucial role in shaping synaptic transmission and the physiological response to nicotinic agonists.
Q3: Does this compound cause nAChR desensitization?
A3: Yes, as an agonist, this compound induces desensitization of nAChRs. The rate and extent of desensitization are dependent on the specific nAChR subtype being studied. For instance, receptors containing the β2 subunit tend to desensitize more rapidly than those with the β4 subunit.
Q4: How quickly does recovery from this compound-induced desensitization occur?
A4: Full recovery from desensitization induced by a brief application of this compound can occur within tens of seconds to minutes, depending on the receptor subtype and the duration of agonist application. In patch-clamp experiments, an interval of 30 seconds between 1-second applications of this compound is often sufficient to ensure full recovery.[1] The recovery from desensitization can be a biphasic process, with both fast and slow components.
Q5: What intracellular signaling pathways are known to modulate nAChR desensitization?
A5: The recovery from nAChR desensitization is modulated by intracellular signaling cascades. Key players include Protein Kinase A (PKA) and Protein Kinase C (PKC), as well as various phosphatases. Activation of PKA and PKC has been shown to accelerate the rate of recovery from desensitization. This suggests that the phosphorylation state of the nAChR or associated proteins is a critical determinant of its functional status.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments studying this compound and nAChR desensitization.
Problem 1: No observable current in response to this compound application.
| Possible Cause | Troubleshooting Step |
| Incorrect nAChR subtype expression | This compound is selective for α3-containing nAChRs. Verify that your expression system (e.g., Xenopus oocytes, mammalian cell line) is expressing the correct α and β subunits (e.g., α3β2, α3β4). Confirm expression using techniques like Western blot or by testing with a non-selective nAChR agonist like acetylcholine (ACh).[1] |
| Compound degradation | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions before each experiment. |
| Rapid receptor desensitization | If the perfusion system is slow, receptors may desensitize before a measurable current is recorded. Use a rapid perfusion system to apply this compound. |
| Voltage-clamp issues | In patch-clamp experiments, ensure a stable gigaohm seal and proper whole-cell configuration. Check for high series resistance, which can diminish current amplitude. |
Problem 2: Rapidly decaying or "flickering" currents upon this compound application.
| Possible Cause | Troubleshooting Step |
| Receptor desensitization | This is the expected behavior of nAChRs in the continued presence of an agonist. The rate of decay reflects the kinetics of desensitization. To quantify this, fit the decay phase of the current to an exponential function. |
| Receptor subtype | nAChR subtypes containing the β2 subunit desensitize faster than those with the β4 subunit.[1] Confirm the identity of the expressed receptor. |
| Agonist concentration | Higher concentrations of this compound will induce faster and more profound desensitization. Perform a dose-response curve to determine the optimal concentration for your experiment. |
Problem 3: Inconsistent responses to repeated applications of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete recovery from desensitization | The interval between agonist applications may be too short for the receptors to fully recover. Increase the washout period between applications. A 30-second interval is a good starting point for 1-second applications.[1] To confirm full recovery, the peak amplitude of consecutive responses should be consistent. |
| Cell health | The health of the cell can decline over the course of a long experiment, leading to rundown of the current. Monitor cell morphology and membrane properties (e.g., holding current, input resistance) throughout the experiment. |
| Compound precipitation | Ensure that this compound is fully dissolved in the extracellular solution and that the concentration is not above its solubility limit. |
Quantitative Data Summary
The following tables summarize the known binding and functional characteristics of this compound and the typical kinetics of nAChR desensitization.
Table 1: this compound Binding Affinities (Ki) and Potencies (EC50) at Human nAChR Subtypes
| Subtype | Binding Affinity (Ki, nM) | Potency (EC50, µM) | Efficacy (vs. ACh) |
| α3β4 | 0.62 | 0.15 | Partial Agonist |
| α3β2 | 25 | 1.7 | Full Agonist |
| α4β4 | 7.8 | - | No activation |
| α4β2 | 55 | - | No activation |
Data compiled from MedchemExpress and a study on the molecular determinants of this compound efficacy.[1]
Table 2: Representative Desensitization and Recovery Kinetics for nAChR Subtypes (with Acetylcholine)
| Subtype | Desensitization Time Constant (τ) | Recovery Time Constant (τ) |
| β2-containing | ~50 ms | Seconds to Minutes |
| β4-containing | ~250 ms | Seconds to Minutes |
Note: The desensitization kinetics for this compound are expected to follow a similar trend, with β2-containing receptors desensitizing more rapidly than β4-containing receptors. Specific time constants for this compound are not extensively published and may vary based on experimental conditions.[1]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Induced Currents
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293, CHO) and transfect with cDNAs encoding the desired human nAChR α and β subunits.
-
Electrophysiology Setup: Use a standard patch-clamp rig equipped with an amplifier, micromanipulator, and a perfusion system.
-
Pipette and Solutions:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.3 with KOH).
-
External Solution (in mM): 140 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
-
Recording Procedure:
-
Obtain a gigaohm seal on a transfected cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply this compound at the desired concentration for 1 second using a rapid perfusion system.
-
Record the inward current.
-
Wash out the agonist with external solution for at least 30 seconds to allow for full recovery from desensitization.[1]
-
-
Data Analysis:
-
Measure the peak amplitude of the this compound-evoked current.
-
To analyze desensitization kinetics, fit the decay phase of the current with a single or double exponential function to obtain the time constant(s) (τ).
-
Protocol 2: Assessing Recovery from Desensitization using a Paired-Pulse Protocol
-
Follow steps 1-4 of Protocol 1.
-
Paired-Pulse Application:
-
Apply a conditioning pulse of this compound for a defined duration (e.g., 1-5 seconds).
-
After a variable inter-pulse interval (e.g., 1, 5, 10, 20, 30 seconds), apply a second, test pulse of this compound for the same duration.
-
-
Data Analysis:
-
Measure the peak current amplitude of both the conditioning (I1) and test (I2) pulses.
-
Calculate the ratio of the second peak to the first (I2/I1) as a measure of recovery.
-
Plot the recovery ratio as a function of the inter-pulse interval and fit the data with an exponential function to determine the time constant of recovery (τ_recovery).
-
Visualizations
Caption: nAChR states and modulatory pathways in desensitization.
Caption: Workflow for studying this compound-induced nAChR desensitization.
References
Technical Support Center: NS3861 Electrophysiology Recordings
This guide is for researchers, scientists, and drug development professionals using NS3861 in electrophysiological studies. It provides troubleshooting advice, frequently asked questions, data summaries, and experimental protocols to help improve the signal-to-noise ratio (SNR) and ensure high-quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It demonstrates subtype selectivity, acting as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs.[2][3] Its mechanism of action involves binding to these receptors and inducing a conformational change that opens the ion channel, leading to cation influx and cellular depolarization.
Q2: At which nAChR subtypes is this compound least effective?
This compound shows minimal activity at α4β2 and α4β4 nAChR subtypes.[3] This selectivity is a key feature of the compound and should be considered when designing experiments.
Troubleshooting Guide: Improving Signal-to-Noise Ratio (SNR)
This section addresses common issues encountered during electrophysiological recordings with this compound.
Issue 1: Low Signal-to-Noise Ratio (SNR) in Recordings
Question: I'm observing a very low signal-to-noise ratio in my patch-clamp recordings after applying this compound. What are the potential causes and how can I resolve this?
Answer: A low SNR can obscure the effects of this compound. Several factors can contribute to this issue:
-
Poor Seal Resistance: A high-resistance seal (gigaohm seal, >1 GΩ) is fundamental for high-quality recordings. A low seal resistance increases background noise.[4]
-
Suboptimal this compound Concentration: The concentration of this compound will directly impact the amplitude of the recorded current.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and receptor expression level. Refer to the quantitative data table below for known EC50 values.
-
-
Environmental Electrical Noise: Interference from nearby equipment is a common source of noise.[6]
-
Inappropriate Filtering: Incorrect filter settings can either cut out your signal or let in excessive noise.
-
Solution: Set your low-pass filter to a frequency just above the fastest component of your signal of interest to reduce high-frequency noise. Use a high-pass filter to remove slow baseline drift.[7]
-
Issue 2: No discernible response to this compound application.
Question: I am not observing any current after applying this compound. What could be the problem?
Answer: A lack of response could be due to several factors:
-
Receptor Subtype Expression: The cells you are recording from may not express the nAChR subtypes that this compound is active at (α3β2 or α3β4).[2][3]
-
Solution: Verify the expression of the target receptor subtypes in your preparation using techniques like immunohistochemistry, Western blot, or single-cell PCR.
-
-
Drug Application Issues: The compound may not be reaching the cell at the intended concentration.
-
Solution: Check your perfusion system for blockages or leaks. Ensure the solution exchange is rapid and complete.[5] Prepare fresh solutions of this compound daily to avoid degradation.
-
-
Voltage Clamp Quality: Poor voltage control can prevent the accurate measurement of ionic currents.
Issue 3: Recording is unstable and the baseline is drifting.
Question: My baseline current is drifting significantly during the recording, making it difficult to measure the effect of this compound. How can I improve stability?
Answer: Baseline drift can be caused by several factors:
-
Pipette Drift: The recording pipette may be physically moving.[11]
-
Solution: Ensure the pipette holder is securely fastened. Minimize any mechanical stress on the headstage and manipulator from cables. Allow all components to reach thermal equilibrium before starting to record.
-
-
Electrode or Junction Potential Drift: The reference electrode may be unstable, or the junction potential between the pipette solution and the bath may be changing.
-
Solution: Ensure your reference electrode is properly chlorided and stable in the bath solution. Use a stable internal solution and allow it to equilibrate before recording.
-
-
Cell Health: A dying cell will have an unstable resting membrane potential and increasing leak current.
-
Solution: Monitor the cell's resting membrane potential and access resistance. If these parameters change significantly, it is best to discard the recording and start with a new cell.[5]
-
Quantitative Data Summary for this compound
The following tables summarize the binding affinity and efficacy of this compound at various nAChR subtypes.
Table 1: Binding Affinity of this compound at different nAChR Subtypes
| Receptor Subtype | K_i (nM) |
| α3β4 | 0.62[1][3] |
| α4β4 | 7.8[1][3] |
| α3β2 | 25[1][3] |
| α4β2 | 55[1][3] |
Table 2: Efficacy of this compound at different nAChR Subtypes
| Receptor Subtype | Agonist Effect | EC_50 (µM) |
| α3β2 | Full Agonist | 1.6[3] |
| α3β4 | Partial Agonist | 1.0[3] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings of this compound-Evoked Currents
This protocol describes the steps for recording currents evoked by this compound from cultured neurons or brain slices.
1. Preparation of Solutions:
-
External Solution (ACSF for slices, in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 D-glucose. Bubble with 95% O₂ / 5% CO₂.
-
Internal Pipette Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
2. Cell/Slice Preparation:
-
For brain slices, prepare 300 µm thick slices using a vibratome in ice-cold, oxygenated ACSF.[5] Allow slices to recover for at least 1 hour at room temperature before recording.
-
For cultured cells, plate them on coverslips at an appropriate density.
3. Recording Procedure:
-
Place the slice or coverslip in the recording chamber and perfuse with oxygenated external solution at a constant rate (e.g., 2 mL/min).
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a healthy-looking neuron under visual guidance (e.g., DIC microscopy).
-
Apply positive pressure to the pipette and approach the cell membrane.
-
Upon touching the cell, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Once a stable seal is formed, apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Allow the cell to stabilize for 5-10 minutes, monitoring access resistance and holding current.
-
Establish a stable baseline recording in the external solution.
-
Apply this compound at the desired concentration via the perfusion system.
-
Record the inward current evoked by this compound.
-
Wash out the compound with the external solution to allow the current to return to baseline.
Mandatory Visualizations
Caption: Signaling pathway of this compound at nicotinic acetylcholine receptors.
Caption: Logical workflow for troubleshooting low signal-to-noise ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound fumarate|Cas# 216853-60-0 [glpbio.cn]
- 4. benchchem.com [benchchem.com]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. plexon.com [plexon.com]
- 7. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
- 8. electrophysiology/source/troubleshooting.rst at master · campagnola/electrophysiology · GitHub [github.com]
- 9. Series resistance errors in whole cell voltage clamp measured directly with dual patch-clamp recordings: not as bad as you think - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. scientifica.uk.com [scientifica.uk.com]
NS3861 Technical Support Center: Quality Control and Purity Assessment
Welcome to the technical support center for NS3861. This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive information on the quality control and purity assessment of this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of this compound that I should be aware of?
A1: The critical quality attributes for a research-grade small molecule like this compound typically include its identity, purity, and the content of impurities. For laboratory research use, ensuring the correct chemical structure and a high degree of purity is essential for the reliability and reproducibility of your experimental results.[1][2]
Q2: How is the purity of this compound determined?
A2: The purity of small molecules like this compound is typically determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity due to its precision and versatility in separating complex mixtures.[3][4] Other methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to provide orthogonal data on purity and structure.[5][6]
Q3: What information should I expect to find on the Certificate of Analysis (CoA) for this compound?
A3: A Certificate of Analysis (CoA) is a crucial document that provides batch-specific quality control data.[7][8][9] For this compound, the CoA should include:
-
Product and batch information
-
Molecular formula and weight
-
Appearance
-
Results of analytical tests such as HPLC purity, mass spectrometry (for identity), and sometimes ¹H NMR (for structural confirmation).[9]
-
Storage conditions and retest date.[7]
Q4: What are the common types of impurities that could be present in a batch of this compound?
A4: For synthetic small molecules, impurities can originate from various stages of the manufacturing process.[10] These can include:
-
Organic Impurities: Starting materials, by-products, intermediates, and degradation products.[10][11][12]
-
Inorganic Impurities: Reagents, catalysts, and residual metals.[10][11]
-
Residual Solvents: Solvents used during synthesis or purification.[10][11][13]
Q5: What is the acceptable purity level for this compound in a research setting?
A5: For in-vitro and in-vivo research, a purity of >95% is generally required to ensure that the observed biological effects are attributable to the compound of interest and not to impurities.[6] For more sensitive applications, a purity of >98% is often recommended.[14]
Troubleshooting Guides
HPLC Purity Analysis Issues
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in the chromatogram | Contaminated mobile phase or sample solvent. | Prepare fresh mobile phase and use high-purity solvents. |
| Sample degradation. | Ensure proper sample storage and handling. Prepare fresh sample solutions before analysis. | |
| Co-elution of impurities with the main peak. | Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry).[15] | |
| Poor peak shape (tailing or fronting) | Column overload. | Reduce the injection volume or sample concentration. |
| Incompatible sample solvent with the mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| Column degradation. | Replace the HPLC column. | |
| Inconsistent retention times | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. |
| Changes in mobile phase composition. | Ensure accurate and consistent mobile phase preparation. |
Mass Spectrometry (MS) Identity Confirmation Issues
| Issue | Possible Cause | Recommended Solution |
| No signal or weak signal for the expected molecular ion | The compound is not ionizing well under the chosen conditions. | Try different ionization sources (e.g., ESI, APCI) and polarities (positive/negative).[16] |
| The sample concentration is too low. | Increase the sample concentration. | |
| Observed mass does not match the expected molecular weight | The compound has formed an adduct with a solvent or salt molecule. | Check for common adducts (e.g., +Na, +K, +ACN). |
| The compound has degraded or is a different chemical entity. | Re-evaluate the synthesis and purification steps. Confirm structure using an orthogonal method like NMR. |
Quantitative Data Summary
The following table summarizes typical specifications for research-grade this compound. Note that batch-specific data will be provided on the Certificate of Analysis.
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥98% | HPLC |
| Identity | Conforms to structure | Mass Spectrometry, ¹H NMR |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Weight | 400.29 | Mass Spectrometry |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound by separating it from any potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is commonly used for small molecule analysis.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to a known concentration.
-
Analysis: Inject the sample onto the HPLC system. The components will be separated based on their polarity.
-
Data Interpretation: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer.[17]
-
Chromatography: A fast HPLC gradient is typically used to separate the main component from any impurities before it enters the mass spectrometer.
-
Mass Spectrometry: The mass spectrometer is set to scan for the expected mass-to-charge ratio (m/z) of this compound. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[16][18]
-
Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire a ¹H NMR spectrum.
-
Data Interpretation: The chemical shifts, integration, and splitting patterns of the peaks in the spectrum should be consistent with the known chemical structure of this compound.[19] Quantitative NMR (qNMR) can also be used for purity assessment.[5][20]
Visualizations
Caption: A general workflow for the quality control testing of this compound.
Caption: A troubleshooting guide for unexpected peaks in HPLC analysis.
References
- 1. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 2. rqmplus.com [rqmplus.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. blog.brewerscience.com [blog.brewerscience.com]
- 5. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. Quality control of small molecules - Kymos [kymos.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. zefsci.com [zefsci.com]
- 18. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Best practices for handling NS3861 in the lab
Welcome to the technical support center for NS3861. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Its primary mechanism of action is to bind to and activate these receptors, which are ligand-gated ion channels. It shows a degree of subtype selectivity, with a particular preference for α3-containing nAChRs.[2] Specifically, it acts as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs, while exhibiting minimal activity at α4β2 and α4β4 subtypes.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C.[3] Under these conditions, it is stable for at least four years.[3] If provided in a solution, it is recommended to aliquot the stock solution and store it at -20°C for up to one month. For daily use, it is best to prepare fresh solutions. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
Q3: In which solvents is this compound soluble?
This compound is soluble in several common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 20.01 | 50 |
| DMSO | 40.03 | 100 |
| Ethanol | Soluble | Soluble |
| Methanol | Soluble | Soluble |
This data is for guidance only. For batch-specific information, please refer to the Certificate of Analysis.[1]
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Unexpected or No Agonist Activity
| Possible Cause | Troubleshooting Steps |
| Incorrect Receptor Subtype | This compound is selective for α3-containing nAChRs and has minimal activity at α4-containing receptors.[1] Verify the nAChR subtypes expressed in your experimental system. |
| Degraded Compound | Improper storage can lead to degradation. Ensure this compound has been stored at -20°C as a solid or for no more than one month as a stock solution. |
| Incorrect Concentration | The EC50 values for this compound are approximately 1.6 µM for α3β2 and 1 µM for α3β4 nAChRs.[1] Prepare fresh dilutions and consider a dose-response curve to determine the optimal concentration for your specific assay. |
| pH of Solution | The pH of your experimental buffer can influence the activity of the compound. Ensure the pH is within the physiological range (typically 7.2-7.4) for your cellular preparation. |
Issue 2: Solubility Problems and Precipitation
| Possible Cause | Troubleshooting Steps |
| Solvent Not Fully Dissolved | Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution in aqueous buffers. Gentle warming or sonication can aid dissolution. |
| Precipitation in Aqueous Solution | When preparing working solutions, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| In Vivo Formulation Issues | For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Add each solvent sequentially and ensure the solution is clear at each step. Prepare this formulation fresh on the day of use. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Solution Preparation | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. Always use fresh dilutions for each experiment. |
| Cell Passage Number | If using cell lines, high passage numbers can lead to changes in receptor expression and function. Use cells within a consistent and low passage number range. |
| Pipetting Errors | Calibrate your pipettes regularly. For small volumes, use appropriate pipette sizes to ensure accuracy. |
Experimental Protocols
In Vitro Patch-Clamp Electrophysiology
This protocol provides a general guideline for evaluating the effect of this compound on nAChR-expressing cells using whole-cell patch-clamp electrophysiology.
Materials:
-
This compound
-
Cells expressing the nAChR subtype of interest (e.g., HEK293 cells)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Mg-ATP (pH 7.2 with KOH)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations.
-
Establish a whole-cell patch-clamp recording from a cell expressing the target nAChR.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the external solution containing different concentrations of this compound to the cell using a perfusion system.
-
Record the inward currents elicited by this compound.
-
Wash the cell with the external solution between applications to allow for receptor recovery.
-
Analyze the data to determine EC50 and maximal efficacy.
In Vivo Administration in Mice
This protocol is a general guide for the administration of this compound to mice.
Materials:
-
This compound
-
Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Mice
-
Appropriate syringes and needles for the chosen route of administration
Procedure:
-
On the day of administration, prepare the this compound formulation. First, dissolve the required amount of this compound in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween-80 and vortex.
-
Finally, add saline and vortex thoroughly. The final solution should be clear.
-
Administer the prepared solution to the mice via the desired route (e.g., intraperitoneal injection). A previously used in vivo dose has been 0.1 mg/kg.[1]
-
Monitor the mice for the desired physiological or behavioral effects.
Visualizations
Signaling Pathway of this compound at a Nicotinic Acetylcholine Receptor
Caption: Agonist binding of this compound to nAChRs leads to ion influx and cellular response.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for assessing this compound activity using patch-clamp electrophysiology.
Troubleshooting Logic for Unexpected Results
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
Validation & Comparative
A Comparative Analysis of NS3861 and Cytisine as Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nicotinic acetylcholine (B1216132) receptor (nAChR) agonist activities of NS3861 and cytisine (B100878). The information presented is curated from peer-reviewed scientific literature to assist in research and drug development endeavors.
Overview
This compound and cytisine are both agonists of nicotinic acetylcholine receptors, a diverse family of ligand-gated ion channels crucial in neurotransmission.[1] While both compounds interact with these receptors, they exhibit distinct subtype selectivity and efficacy profiles, making them valuable tools for probing nAChR function and potential therapeutic leads.[2] this compound is a novel compound that displays a unique selectivity for α3-containing nAChRs, whereas cytisine, a well-characterized natural alkaloid, preferentially acts on β4-containing and α4β2 nAChRs.[2][3]
Quantitative Comparison of Agonist Activity
The following table summarizes the binding affinities (Ki) and potencies (EC50) of this compound and cytisine at various human nAChR subtypes. This data highlights the contrasting pharmacological profiles of the two agonists.
| Agonist | nAChR Subtype | Binding Affinity (Ki, nM) | Potency (EC50, µM) | Efficacy (vs. ACh) |
| This compound | α3β2 | 25[4] | 1.6[4] | Full agonist[2][4] |
| α3β4 | 0.62[4][5] | 1.0[4] (or 0.15[5]) | Partial agonist[2][4] | |
| α4β2 | 55[4] | Minimal activity[4] | - | |
| α4β4 | 7.8[4] | Minimal activity[4] | - | |
| Cytisine | α3β2 | ~500 (20-fold lower than α4β2)[2] | Low efficacy[6] | Very low efficacy partial agonist[6] |
| α3β4 | ~10,000 (further ~20-fold lower)[2] | - | Full agonist[2][7] | |
| α4β2 | Subnanomolar[2] | ~1[6][8] | Partial agonist[3][6][7] | |
| α4β4 | Subnanomolar[2] | Submicromolar[2] | - | |
| α7 | 4200[8] | - | Full agonist[7][9] |
Signaling Pathways and Experimental Workflows
The activation of nAChRs by agonists like this compound and cytisine leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane, which can trigger downstream signaling events such as the firing of action potentials and modulation of neurotransmitter release.
Figure 1: Generalized signaling pathway upon nAChR activation.
The agonist activity of these compounds is typically characterized using electrophysiological and binding assays. A common workflow for these experiments is outlined below.
Figure 2: Typical experimental workflow for nAChR agonist characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of nAChR agonist activity. Below are generalized protocols for the key experiments cited.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Cell Preparation: Membranes from HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α3β2, α3β4, α4β2, or α4β4) are prepared.[2]
-
Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS), is used.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor, such as [³H]epibatidine, is used.[2]
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or cytisine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology
This technique measures the ion flow through the nAChR channel upon agonist application, allowing for the determination of potency (EC50) and efficacy.
-
Cell Preparation: HEK293 cells or Xenopus oocytes are transiently transfected with cDNAs encoding the desired nAChR subunits.[2]
-
Recording Setup: Whole-cell patch-clamp or two-electrode voltage-clamp recordings are performed. The cell membrane potential is held at a constant voltage (e.g., -70 mV).[10]
-
Solutions: The cells are bathed in an external solution, and the recording pipette is filled with an internal solution. The composition of these solutions is critical for isolating the desired ionic currents.
-
Agonist Application: The test compound is applied to the cell at various concentrations. The resulting inward current, carried by cations flowing through the opened nAChR channels, is recorded.
-
Data Acquisition and Analysis: The peak current response at each concentration is measured. Concentration-response curves are generated by plotting the normalized current response against the agonist concentration. These curves are then fitted with a logistical equation to determine the EC50 and the maximum response (Imax). Efficacy is determined by comparing the Imax of the test compound to that of a full agonist like acetylcholine (ACh).[2]
Conclusion
This compound and cytisine present contrasting profiles as nAChR agonists. This compound is a selective agonist for α3-containing receptors, acting as a full agonist at α3β2 and a partial agonist at α3β4, with minimal activity at α4-containing subtypes.[2][4] In contrast, cytisine is a partial agonist at α4β2 nAChRs and a full agonist at α3β4 and α7 subtypes, showing a preference for β4-containing receptors over β2-containing ones.[2][7] These distinct properties make them valuable pharmacological tools for dissecting the roles of different nAChR subtypes in physiological and pathological processes. The choice between this compound and cytisine will depend on the specific nAChR subtype being investigated and the desired level of receptor activation.
References
- 1. Toxins for decoding interface selectivity in nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound fumarate|Cas# 216853-60-0 [glpbio.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Partial agonist properties of cytisine on neuronal nicotinic receptors containing the beta 2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of NS3861 and Varenicline at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity and functional activity of two prominent nicotinic acetylcholine (B1216132) receptor (nAChR) ligands: NS3861 and varenicline (B1221332). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in pharmacology and drug development.
At a Glance: this compound vs. Varenicline
| Feature | This compound | Varenicline |
| Primary Target | α3-containing nAChRs (α3β4, α3β2) | α4β2 nAChR |
| Receptor Activity | Agonist | Partial Agonist |
| Key Selectivity | Prefers α3-containing over α4-containing subtypes; shows β2-subunit preference over β4 for efficacy. | High affinity for α4β2 and α6β2* nAChRs with lower affinity for other subtypes. |
| Therapeutic Indication | Investigational | Smoking Cessation Aid |
Quantitative Comparison of Binding Affinity and Functional Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacy (Emax) of this compound and varenicline at various human nAChR subtypes. This data allows for a direct comparison of their selectivity profiles.
Table 1: Binding Affinity (Ki) of this compound and Varenicline at Human nAChR Subtypes
| nAChR Subtype | This compound Ki (nM) | Varenicline Ki (nM) |
| α3β2 | 25[1][2] | - |
| α3β4 | 0.62[1][2] | ~100-500[3] |
| α4β2 | 55[1][2] | 0.06 - 0.14[4][5][6] |
| α4β4 | 7.8[1][2] | - |
| α6β2* | - | 0.12 - 0.13[4][5] |
| α7 | - | 322[6] |
Table 2: Functional Activity (EC50 and Emax) of this compound and Varenicline at Human nAChR Subtypes
| nAChR Subtype | This compound EC50 (μM) | This compound Emax (% of ACh) | Varenicline EC50 (μM) | Varenicline Emax (% of ACh) |
| α3β2 | 1.6 - 1.7[1][2] | Full agonist[2][7] | - | Partial agonist[8] |
| α3β4 | 0.15 - 1[1][2] | Partial agonist[2][7] | 2 - 55[8][9][10] | High-efficacy agonist / Full agonist[3][9] |
| α4β2 | Minimal activity[2] | - | 0.0543[9] | 7% (partial agonist)[9] |
| α6β2* | - | - | 0.007 - 0.014[4][5] | 49% (partial agonist, relative to nicotine)[4][5] |
| α7 | - | - | 18[10] | Full agonist[8][10] |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., this compound or varenicline) to displace a radiolabeled ligand from a specific nAChR subtype.
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.[11]
-
Test compound (this compound or varenicline) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[13]
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine).[11]
-
Glass fiber filters and a cell harvester.[13]
-
Liquid scintillation counter.[13]
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.[13] Total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control) wells are also included.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).[11]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[13]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique is used to measure the functional activity (EC50 and Emax) of a compound at ligand-gated ion channels, such as nAChRs, expressed in Xenopus oocytes.
Objective: To measure the ion current elicited by the application of a test compound to an oocyte expressing a specific nAChR subtype.
Materials:
-
Xenopus laevis oocytes.[14]
-
cRNA encoding the desired nAChR subunits.[14]
-
TEVC setup, including a two-electrode voltage clamp amplifier, microelectrodes, and a perfusion system.[14][15]
-
Recording solution (e.g., Ringer's solution).[14]
-
Test compound (this compound or varenicline) at various concentrations.
Procedure:
-
Oocyte Preparation and Injection: Xenopus oocytes are injected with cRNA encoding the specific nAChR subunits and are incubated for several days to allow for receptor expression on the cell surface.[14]
-
Voltage Clamping: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a fixed holding potential (e.g., -60 mV).[14][16]
-
Compound Application: The oocyte is perfused with the recording solution, and then solutions containing different concentrations of the test compound are applied.
-
Current Measurement: The ion current flowing through the nAChRs upon activation by the test compound is recorded by the amplifier.
-
Data Analysis: The peak current response at each concentration is measured. A concentration-response curve is generated by plotting the current amplitude against the compound concentration. The EC50 (the concentration that elicits a half-maximal response) and the Emax (the maximum response, often expressed as a percentage of the response to acetylcholine) are determined from this curve.[7]
Visualizing the Comparison
Signaling Pathway of nAChR Activation
Caption: Generalized signaling pathway of nAChR activation by an agonist.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining binding affinity via radioligand assay.
Logical Comparison of Selectivity
Caption: Comparative selectivity profiles of this compound and varenicline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NS 3861 | Nicotinic Receptors (Other Subtypes) | Tocris Bioscience [tocris.com]
- 3. ovid.com [ovid.com]
- 4. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Varenicline Is a Potent Agonist of the Human 5-Hydroxytryptamine3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Two-Electrode Voltage-Clamp (TEVC) Measurements on Xenopus laevis Oocytes Expressing Human nAChR [bio-protocol.org]
- 15. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 16. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Activity of NS3861: A Comparative Guide to Receptor Antagonist Use
For researchers, scientists, and drug development professionals, understanding the precise mechanism of a novel compound is paramount. This guide provides a comprehensive overview of how receptor antagonists are employed to validate the activity of NS3861, a selective agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). By presenting experimental data and detailed protocols, we aim to offer a clear framework for the validation of similar compounds.
This compound has been identified as a potent agonist with selectivity for α3-containing nAChR subtypes, demonstrating higher efficacy at the α3β2 receptor compared to the α3β4 receptor.[1][2] Crucially, it exhibits minimal to no activity at α4-containing receptors. To confirm that the observed activity of this compound is indeed mediated through its intended nAChR targets, receptor antagonists are utilized. These antagonists competitively or non-competitively block the receptor's ion channel, thereby inhibiting the effects of the agonist. This validation is a critical step in characterizing the pharmacological profile of a compound like this compound.
Comparative Efficacy and Potency of this compound
The following table summarizes the key pharmacological parameters of this compound at various nAChR subtypes. This data, derived from electrophysiological studies, highlights the compound's selectivity profile.
| Receptor Subtype | Agonist | EC50 (µM) | Emax (% of Acetylcholine) | Antagonist | Antagonist IC50 (µM) |
| α3β2 | This compound | 1.6 | Full agonist | Dihydro-β-erythroidine (DHβE) | Not directly tested |
| α3β4 | This compound | 1 | Partial agonist | Dihydro-β-erythroidine (DHβE) | 1.1 |
| α4β2 | This compound | - | No significant activity | Dihydro-β-erythroidine (DHβE) | 0.0007 |
| α4β4 | This compound | - | Minimal activity | Dihydro-β-erythroidine (DHβE) | Not directly tested |
Data sourced from Harpsøe et al., 2013.
Experimental Validation with Receptor Antagonists
In a study by Harpsøe et al. (2013), the competitive nAChR antagonist Dihydro-β-erythroidine (DHβE) was used to confirm the pharmacological properties of the cell lines expressing different nAChR subtypes.[1] This validation step is crucial as it ensures that the receptors expressed in the test system are functional and respond to known antagonists in a predictable manner. The principle of this validation is directly transferable to confirming the on-target activity of this compound.
Signaling Pathway and Antagonist Intervention
The following diagram illustrates the signaling pathway of nAChRs and the mechanism of action for both the agonist this compound and a competitive antagonist.
Experimental Protocols
The validation of this compound's activity and the characterization of nAChR antagonists are typically performed using electrophysiological techniques, such as two-electrode voltage clamp or patch-clamp recordings.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the measurement of ion flow through the nAChR channels in response to agonist application, both in the presence and absence of an antagonist.
Cell Culture and Transfection:
-
Mammalian cells (e.g., HEK293 or GH4C1) are cultured under standard conditions.
-
Cells are transiently transfected with plasmids encoding the desired α and β subunits of the nAChR.
Electrophysiological Recording:
-
Transfected cells are transferred to a recording chamber and continuously perfused with an external recording solution.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential.
-
The agonist (e.g., this compound) is applied to the cell at various concentrations to elicit a current response.
-
To validate the agonist's activity, the cells are pre-incubated with a specific nAChR antagonist (e.g., DHβE or mecamylamine) for a defined period before co-application with the agonist.
-
The resulting current is measured and compared to the response elicited by the agonist alone. A reduction in the current amplitude in the presence of the antagonist confirms that the agonist's effect is mediated by the target receptor.
Experimental Workflow for Antagonist Validation
The logical flow of an experiment to validate agonist activity using a receptor antagonist is depicted below.
References
- 1. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of NS3861 and Other α3β2 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel α3β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, NS3861, with other known α3β2 agonists, including cytisine (B100878), epibatidine (B1211577), and nicotine (B1678760). The information presented is based on available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Introduction to α3β2 nAChR Agonists
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological and pathological processes, making them attractive targets for drug development. The α3β2 subtype, in particular, is expressed in the central and peripheral nervous systems and is implicated in various functions, including neurotransmitter release and neuronal excitability. Agonists targeting this receptor subtype hold therapeutic potential for several neurological and psychiatric disorders. This compound is a novel compound that has demonstrated a unique selectivity and efficacy profile at the α3β2 nAChR.
Comparative Efficacy and Potency
The efficacy of this compound has been primarily characterized and compared with cytisine using patch-clamp electrophysiology in human embryonic kidney (HEK293) cells stably expressing human nAChR subtypes.
Key Findings:
-
This compound acts as a full agonist at the α3β2 nAChR.[1]
-
In contrast, cytisine shows virtually no efficacy at the α3β2 receptor, while it is a full agonist at α3β4 and α4β4 receptors.[1]
-
This compound displays a higher efficacy at the α3β2 receptor compared to the α3β4 receptor, where it acts as a partial agonist.[1]
-
This selective activation of α3-containing nAChRs, with a preference for the β2 subunit, is a distinct characteristic of this compound.[1]
| Compound | Receptor Subtype | Efficacy (Emax) | Potency (EC50) |
| This compound | α3β2 | Full Agonist | ~1.7 µM |
| α3β4 | Partial Agonist | ~0.15 µM | |
| Cytisine | α3β2 | No significant activation (Emax < 10%) | - |
| α3β4 | Full Agonist | - | |
| Nicotine | α3β2 | Partial Agonist | - |
Table 1: Comparative efficacy and potency of this compound, Cytisine, and Nicotine at α3-containing nAChR subtypes. Data is compiled from patch-clamp electrophysiology studies on HEK293 cells.[1]
Binding Affinity
Radioligand binding assays have been employed to determine the binding affinities (Ki) of these compounds for various nAChR subtypes. These studies typically utilize [3H]epibatidine as the radioligand in membrane preparations from HEK293 cells expressing the receptor of interest.
| Compound | α3β2 Ki (nM) | α3β4 Ki (nM) | α4β2 Ki (nM) | α4β4 Ki (nM) |
| This compound | 25 | 0.62 | 55 | 7.8 |
| Cytisine | ~20-fold lower affinity than at α4β2 | - | Subnanomolar | Subnanomolar |
| Nicotine | - | - | - | - |
| Epibatidine | High Affinity | High Affinity | High Affinity | High Affinity |
Table 2: Comparative binding affinities (Ki) of this compound, Cytisine, Nicotine, and Epibatidine for various nAChR subtypes.[1]
Note: Direct comparative Ki values for nicotine and epibatidine at the α3β2 receptor in the same study as this compound and cytisine were not available in the reviewed literature. However, epibatidine is known to be a high-affinity nicotinic agonist across various subtypes.
Signaling Pathways and Experimental Workflows
The activation of α3β2 nAChRs by an agonist like this compound leads to the opening of the ion channel, resulting in an influx of cations (primarily Na+ and Ca2+). This influx causes depolarization of the cell membrane, which can trigger a cascade of downstream signaling events.
α3β2 nAChR Signaling Pathway
Caption: Activation of α3β2 nAChR by an agonist leads to cation influx, membrane depolarization, and subsequent downstream signaling events.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: A simplified workflow for assessing agonist efficacy using whole-cell patch-clamp electrophysiology.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells
This protocol is a generalized procedure based on methodologies used for characterizing nAChR agonists.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.
-
Cells are transiently or stably transfected with plasmids encoding the human α3 and β2 nAChR subunits using a suitable transfection reagent (e.g., Lipofectamine).
2. Electrophysiological Recordings:
-
Recordings are performed at room temperature (20-22°C) using an patch-clamp amplifier.
-
The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The internal pipette solution usually contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Agonist solutions are prepared in the external solution and applied to the cells using a rapid perfusion system.
3. Data Acquisition and Analysis:
-
Current responses are recorded and analyzed using appropriate software (e.g., pCLAMP).
-
Concentration-response curves are generated by plotting the peak current amplitude as a function of the agonist concentration.
-
The data are fitted to the Hill equation to determine the EC50 (potency) and Emax (maximal efficacy) values.
Radioligand Binding Assay
This protocol outlines a general procedure for competitive radioligand binding assays to determine the binding affinity (Ki) of test compounds.
1. Membrane Preparation:
-
HEK293 cells expressing the α3β2 nAChR are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]epibatidine) and varying concentrations of the unlabeled test compound (e.g., this compound, cytisine).
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The binding affinity of the test compound (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This compound emerges as a unique α3β2 nAChR agonist with a distinct efficacy and selectivity profile compared to other well-characterized nicotinic ligands. Its ability to act as a full agonist at the α3β2 subtype, while exhibiting no significant activity at this receptor for compounds like cytisine, highlights its potential as a valuable tool for dissecting the physiological and pathological roles of this specific nAChR. The provided data and experimental protocols offer a foundation for further investigation and comparison of this compound with other α3β2 agonists in various preclinical models.
References
Reproducibility of In Vivo Experiments: A Comparative Guide on NS3861 and Alternative Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nicotinic acetylcholine (B1216132) receptor (nAChR) agonist NS3861 and its alternatives for in vivo research. A comprehensive review of published literature reveals a notable lack of in vivo studies for this compound, despite its well-characterized in vitro profile. This guide, therefore, focuses on presenting the available in vitro data for this compound, comparing it with the well-established in vivo profile of a relevant alternative, cytisine (B100878), and providing detailed experimental protocols and discussions on the reproducibility of such experiments.
Executive Summary
This compound is a potent and selective nAChR agonist with a unique in vitro profile, showing full agonism at α3β2 and partial agonism at α3β4 nAChR subtypes, with minimal to no activity at α4-containing receptors. This selectivity distinguishes it from other nAChR agonists like cytisine. However, a thorough literature search did not yield any published in vivo studies investigating the efficacy, pharmacokinetics, or reproducibility of this compound in animal models.
In contrast, cytisine, a partial agonist at α4β2 nAChRs, has been extensively studied in vivo, with data available on its effects on anxiety, nicotine (B1678760) addiction, and more. This guide presents a comparative overview of the in vitro data for this compound alongside the known in vivo data for cytisine to highlight their distinct pharmacological profiles and potential therapeutic applications.
Due to the absence of in vivo data for this compound, this guide provides a detailed, standardized protocol for the Elevated Plus Maze (EPM) test, a common behavioral assay for assessing anxiety-like behavior in rodents. This protocol can serve as a template for future in vivo studies on this compound. Furthermore, this document addresses the critical aspect of experimental reproducibility in preclinical behavioral research, offering insights into best practices to ensure the reliability of findings.
Comparative Analysis of this compound and Cytisine
In Vitro Pharmacological Profile
The following table summarizes the in vitro binding affinities and functional activities of this compound and cytisine at various nAChR subtypes. This data highlights the contrasting selectivity of the two compounds.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| This compound | α3β4 | 0.62 | Partial Agonist (EC50 = 1.0 µM) |
| α3β2 | 25 | Full Agonist (EC50 = 1.6 µM) | |
| α4β4 | 7.8 | Minimal Activity | |
| α4β2 | 55 | No Activity | |
| Cytisine | α4β2 | High Affinity | Partial Agonist |
| α3β4 | High Affinity | Full Agonist | |
| β2-containing | Low Efficacy | - | |
| β4-containing | High Efficacy | - |
Data for this compound compiled from publicly available information from Tocris Bioscience and a 2013 study in the Journal of Biological Chemistry.[1][2] Data for Cytisine is based on its well-established pharmacological profile.
In Vivo Performance: A Data Gap for this compound
As of our latest literature review, there are no publicly available in vivo studies detailing the behavioral effects, pharmacokinetics, or safety profile of this compound. While one publication abstract initially suggested a study on its "in vivo anxiolytic efficacy," closer examination revealed this pertained to a different compound, NS11394, which is a GABA-A receptor modulator.[3][4]
In contrast, cytisine has undergone extensive in vivo testing, demonstrating effects in models of nicotine addiction, depression, and anxiety. This substantial body of work provides a benchmark for the potential in vivo applications of novel nAChR agonists.
Experimental Protocols for In Vivo Assessment
To facilitate future research and ensure reproducibility, this section provides a detailed protocol for the Elevated Plus Maze (EPM) test, a standard method for evaluating anxiety-like behavior in rodents.[5][6][7][8][9][10][11]
Elevated Plus Maze (EPM) for Rodents
Objective: To assess the anxiolytic or anxiogenic effects of a test compound by measuring the exploratory behavior of rodents in an elevated, plus-shaped maze with open and closed arms.
Materials:
-
Elevated Plus Maze apparatus (dimensions appropriate for the species, e.g., rats or mice)
-
Video camera and tracking software (e.g., ANY-maze)
-
Test compound (e.g., this compound), vehicle control, and positive control (e.g., diazepam)
-
Animal subjects (e.g., male Wistar rats or C57BL/6 mice)
-
Standard laboratory equipment for injections (syringes, needles)
-
Cleaning solution (e.g., 70% ethanol)
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment. The room should be quiet and have consistent, dim lighting.
-
Drug Administration: Administer the test compound, vehicle, or positive control at the appropriate dose and route (e.g., intraperitoneal injection) and at a predetermined time before testing (e.g., 30 minutes).
-
Test Initiation: Place the animal in the center of the EPM, facing one of the open arms.
-
Data Recording: Start the video recording and tracking software immediately. Allow the animal to explore the maze for a 5-minute period.
-
Behavioral Parameters: The primary measures of anxiety are:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) * 100]. Compare the results between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.
Reproducibility Considerations: To enhance the reproducibility of EPM studies, it is crucial to standardize and report the following:
-
Animal characteristics: Species, strain, sex, age, and weight.
-
Housing conditions: Cage density, enrichment, and light-dark cycle.
-
Testing environment: Light levels in the open and closed arms, noise levels, and time of day for testing.
-
Handling procedures: Habituation to the experimenter and injection procedures.
-
Apparatus dimensions: Arm length and width, and wall height.
-
Data analysis: Clear definitions of arm entries and the statistical methods used.
Signaling Pathways and Experimental Workflow
Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of nAChRs by an agonist like this compound leads to the opening of the ion channel, resulting in an influx of cations (primarily Na+ and Ca2+). This depolarization can trigger various downstream signaling cascades, including the PI3K-Akt pathway, which is implicated in cell survival and neuroprotection.
nAChR signaling cascade upon agonist binding.
Experimental Workflow for In Vivo Testing of this compound
The following diagram illustrates a typical workflow for an in vivo behavioral study, such as the EPM test, to evaluate a novel compound like this compound.
Workflow for in vivo behavioral assessment.
Conclusion and Future Directions
This compound presents an intriguing profile for researchers interested in the selective modulation of α3β2 nAChRs. However, the current lack of in vivo data significantly limits its immediate application and any discussion on the reproducibility of experiments involving this compound. This guide has aimed to bridge this gap by providing a comparative context with the well-studied agonist cytisine, offering a detailed experimental protocol for future in vivo investigations, and highlighting the importance of rigorous experimental design to ensure reproducibility.
Future research should prioritize conducting foundational in vivo studies on this compound to characterize its pharmacokinetic profile, assess its behavioral effects in relevant animal models (e.g., anxiety, cognition, and addiction), and establish its safety profile. Such studies will be crucial in determining the therapeutic potential of this compound and in providing the necessary data to begin to address the reproducibility of its in vivo effects. Researchers are encouraged to adhere to the principles of rigorous experimental design and transparent reporting to contribute to a robust and reproducible body of evidence for this and other novel compounds.[4][12][13][14]
References
- 1. NS 3861 | Nicotinic Receptors (Other Subtypes) | Tocris Bioscience [tocris.com]
- 2. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. opnme.com [opnme.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SH-I-048A, AN IN VITRO NONSELECTIVE SUPER-AGONIST AT THE BENZODIAZEPINE SITE OF GABAA RECEPTORS: THE APPROXIMATED ACTIVATION OF RECEPTOR SUBTYPES MAY EXPLAIN BEHAVIORAL EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pentameric Ligand-Gated Ion Channels as Pharmacological Targets Against Chronic Pain [frontiersin.org]
- 14. mdpi.com [mdpi.com]
NS3861 as a Pharmacological Tool for Receptor Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NS3861, a subtype-selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, with other commonly used pharmacological tools for nAChR validation. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Introduction to this compound
This compound is a potent agonist of nicotinic acetylcholine receptors with a distinct selectivity profile. It displays a preference for α3-containing nAChRs, acting as a full agonist at the α3β2 subtype and a partial agonist at the α3β4 subtype. Notably, this compound exhibits minimal to no activity at α4-containing receptors, making it a valuable tool for dissecting the roles of different nAChR subtypes in various physiological and pathological processes.
Comparative Analysis of Pharmacological Tools
To provide a comprehensive overview, this guide compares this compound with several other widely used nAChR ligands: the endogenous agonist Acetylcholine, and the exogenous ligands Cytisine (B100878), Varenicline (B1221332), and Epibatidine (B1211577).
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its alternatives at various human nAChR subtypes. This data allows for a direct comparison of their selectivity and potency.
Table 1: Binding Affinity (Ki) of nAChR Ligands (nM)
| Ligand | α3β2 | α3β4 | α4β2 | α4β4 | α6β2* | α7 | Reference(s) |
| This compound | 25 | 0.62 | 55 | 7.8 | - | - | [1][2] |
| Cytisine | - | >3000 | ~1 | - | - | >3000 | [3] |
| Varenicline | - | ~30 | ~0.1 | - | 0.12 | ~300 | [3][4][5] |
| Epibatidine | - | - | ~0.02 - 0.04 | - | - | ~20 | [6][7] |
Table 2: Functional Potency (EC50) of nAChR Agonists (µM)
| Ligand | α3β2 | α3β4 | α4β2 | α7 | Reference(s) |
| This compound | 1.6 (Full Agonist) | 1.0 (Partial Agonist) | Minimal Activity | Minimal Activity | |
| Cytisine | Low Efficacy | - | ~1 | Full Agonist | [8][9] |
| Varenicline | Partial Agonist | 1.8 | 0.1 - 2.3 (Partial Agonist) | Full Agonist | [4][5][10] |
| Epibatidine | Full Agonist | Full Agonist | Full Agonist | 2 | [11] |
| Acetylcholine | ~150 | ~80 | ~1-100 | - | [9][12][13][14] |
Off-Target Effects
Understanding the potential for off-target effects is crucial for the interpretation of experimental results.
-
This compound: While highly selective for α3-containing nAChRs, comprehensive screening against a broad panel of other receptors and ion channels is not extensively reported in the public domain. Researchers should exercise caution and consider empirical validation of selectivity in their experimental system.
-
Cytisine: Primarily targets nAChRs, but its derivatives have been explored for other activities.[15]
-
Varenicline: While primarily targeting α4β2 nAChRs, it can also interact with other nAChR subtypes and has been reported to have effects on the 5-HT3 receptor at higher concentrations.[16]
-
Epibatidine: Known for its high potency, it is also non-selective and can cause significant toxicity due to its activity at various nAChR subtypes, including those in the autonomic ganglia, leading to cardiovascular and neurological side effects.[17][18][19]
Mandatory Visualizations
Signaling Pathway
The activation of nicotinic acetylcholine receptors, ligand-gated ion channels, initiates a cascade of intracellular events. The following diagram illustrates a generalized signaling pathway upon agonist binding.
Caption: Generalized nicotinic acetylcholine receptor signaling pathway.
Experimental Workflows
The following diagrams outline the typical workflows for two key experimental techniques used to characterize nAChR ligands.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Patch-Clamp Electrophysiology Workflow
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells stably expressing human nAChRs).
-
Radioligand with high affinity for the target receptor (e.g., [³H]epibatidine).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., a high concentration of a known ligand like nicotine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-4 hours).
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the functional characterization of a ligand's effect on nAChR activity by measuring ion currents through the receptor channels.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., HEK293 cells or Xenopus oocytes).
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes (pulled to a resistance of 2-5 MΩ).
-
Intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 11 EGTA, 2 MgCl₂, pH 7.2).
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, 10 glucose, pH 7.4).
-
Test compound (agonist, e.g., this compound).
Procedure:
-
Plate the cells on coverslips for recording.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fill a glass micropipette with intracellular solution and mount it on the micromanipulator.
-
Under visual guidance, approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Record baseline currents.
-
Apply the test compound at various concentrations to the cell via the perfusion system.
-
Record the inward currents evoked by the agonist.
-
Wash out the compound and allow the cell to recover before applying the next concentration.
-
Construct a dose-response curve by plotting the peak current amplitude against the log concentration of the agonist.
-
Fit the curve to the Hill equation to determine the EC50 and the maximum response (Emax), which indicates the efficacy of the compound.
Conclusion
This compound serves as a highly selective pharmacological tool for the investigation of α3-containing nicotinic acetylcholine receptors. Its distinct profile, characterized by agonism at α3β2 and partial agonism at α3β4 with a lack of activity at α4-containing subtypes, offers a significant advantage for receptor validation studies. When compared to less selective or more broadly acting ligands such as epibatidine and varenicline, this compound allows for a more precise interrogation of the physiological and pathological roles of specific nAChR subtypes. Researchers should, however, always consider the specific context of their experimental system and, where possible, confirm selectivity and characterize the pharmacological profile of any tool compound in their assay of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Epibatidine: A Promising Natural Alkaloid in Health [mdpi.com]
- 8. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Partial agonist properties of cytisine on neuronal nicotinic receptors containing the beta 2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Varenicline Blocks β2*-nAChR–Mediated Response and Activates β4*-nAChR–Mediated Responses in Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
Unraveling the Potency of NS3861: A Comparative Analysis of Dose-Response Curves for Nicotinic Acetylcholine Receptor Agonists
A deep dive into the statistical analysis of NS3861 reveals its unique profile as a selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This guide provides a comparative analysis of this compound with other nAChR modulators, supported by experimental data and detailed protocols to aid researchers in the fields of neuroscience and drug development.
This compound has emerged as a significant research tool for probing the function of nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial for various physiological processes. Understanding its dose-response relationship is paramount for designing and interpreting experiments. This guide offers a comprehensive comparison of this compound with other well-known nAChR agonists, namely cytisine (B100878) and varenicline, to highlight its distinct pharmacological profile.
Comparative Dose-Response Analysis
The potency and efficacy of this compound and its counterparts have been characterized across various nAChR subtypes. The following table summarizes key quantitative data from published studies, providing a clear comparison of their binding affinities (Ki) and half-maximal effective concentrations (EC50).
| Compound | nAChR Subtype | Ki (nM) | EC50 (µM) | Efficacy |
| This compound | α3β4 | 0.62 | 1 | Partial Agonist |
| α3β2 | 25 | 1.6 | Full Agonist | |
| α4β4 | 7.8 | - | Minimal Activity | |
| α4β2 | 55 | - | Minimal Activity | |
| Cytisine | α3β4 | - | - | Full Agonist |
| α4β2 | - | ~1 | Partial Agonist | |
| α7 | - | - | Partial Agonist | |
| Varenicline | α4β2 | 0.06 | - | Partial Agonist |
| α3β4 | - | - | Partial Agonist | |
| α7 | 322 | - | Partial Agonist |
This compound exhibits a notable selectivity for α3-containing nAChRs, acting as a full agonist at the α3β2 subtype and a partial agonist at α3β4 receptors.[1] In contrast, it shows minimal activity at α4-containing subtypes, a characteristic that distinguishes it from broader-spectrum agonists like cytisine and varenicline.[1] Cytisine, a plant-derived alkaloid, demonstrates full agonism at α3β4 receptors and partial agonism at α4β2 and α7 subtypes.[2][3] Varenicline, a widely used smoking cessation aid, is a potent partial agonist at α4β2 nAChRs and also interacts with α3β4 and α7 subtypes.[4][5][6]
Signaling Pathways and Experimental Workflows
The activation of nAChRs by agonists like this compound initiates a cascade of intracellular events. The following diagrams, generated using Graphviz, illustrate the canonical signaling pathway, a typical experimental workflow for determining dose-response curves, and a logical framework for comparing nAChR agonists.
References
- 1. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytisine, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Varenicline blocks β2*-nAChR-mediated response and activates β4*-nAChR-mediated responses in mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
NS3861: A Comparative Review of a Selective Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of NS3861, a selective agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs). The following sections detail its binding affinity and functional potency in comparison to other well-characterized nAChR agonists, outline the experimental protocols used for these characterizations, and illustrate the key signaling pathways involved.
Comparative Performance Analysis
This compound demonstrates a distinct selectivity and efficacy profile for different subtypes of nicotinic acetylcholine receptors when compared to other known agonists such as cytisine, varenicline, and epibatidine. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of these compounds across a range of nAChR subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of nAChR Agonists
| nAChR Subtype | This compound | Cytisine | Varenicline | Epibatidine |
| α3β2 | 25[1] | - | - | - |
| α3β4 | 0.62[1] | - | >500 | - |
| α4β2 | 55[1] | 0.17[2] | 0.06[2], 0.14[3], 0.4 | 0.04[4] |
| α4β4 | 7.8[1] | - | - | - |
| α6β2 * | - | - | 0.12[3] | - |
| α7 | - | 4200[2] | 322[2], 125 | 20[4] |
| α1βγδ (muscle) | - | 430 | >8000 | - |
Note: '-' indicates data not available in the searched literature.
Table 2: Comparative Functional Potencies (EC50, µM) of nAChR Agonists
| nAChR Subtype | This compound | Cytisine | Varenicline | Epibatidine |
| α3β2 | Full agonist | - | - | - |
| α3β4 | Partial agonist | - | 55 | - |
| α4β2 | Minimal activity | ~1 | 2.3 | - |
| α4β4 | Minimal activity | - | - | - |
| α6β2 * | - | - | 0.007 (rat)[3], 0.014 (monkey)[3] | - |
| α7 | - | - | 18[5] | 2 |
Note: '-' indicates data not available in the searched literature. Efficacy (full or partial agonist) is mentioned where specified in the source.
Signaling Pathways and Experimental Workflows
The activation of nicotinic acetylcholine receptors by agonists like this compound initiates intracellular signaling cascades that can influence a variety of cellular processes. A key pathway implicated in nAChR-mediated effects is the PI3K-Akt signaling pathway. The experimental workflows for characterizing the binding and functional properties of these agonists are also crucial for understanding their pharmacological profiles.
Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.
Caption: Experimental Workflow for nAChR Agonist Characterization.
Detailed Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound) for a specific nAChR subtype using a competitive binding assay with a radiolabeled ligand (e.g., [³H]epibatidine).
-
Membrane Preparation:
-
Culture cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]epibatidine), and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known nAChR ligand, like nicotine).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology (for EC50 and Efficacy Determination)
This protocol describes the measurement of ion channel activation by an agonist in whole-cell patch-clamp mode to determine its potency (EC50) and efficacy.
-
Cell Preparation:
-
Culture cells expressing the nAChR subtype of interest on glass coverslips.
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
-
Whole-Cell Recording:
-
Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with an internal solution.
-
Under visual guidance, bring the micropipette into contact with a cell and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
-
Agonist Application and Data Acquisition:
-
Apply the test agonist at various concentrations to the cell using a rapid perfusion system.
-
Record the resulting inward currents, which represent the flow of ions through the activated nAChR channels.
-
Wash out the agonist between applications to allow the receptors to recover.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response at each agonist concentration.
-
Normalize the responses to the maximal response observed.
-
Plot the normalized current amplitude against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Determine the efficacy of the agonist by comparing its maximal response to that of a full agonist (e.g., acetylcholine).
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Comparative Guide to NS3861 and Standard Nicotinic Acetylcholine Receptor (nAChR) Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel nicotinic acetylcholine (B1216132) receptor (nAChR) ligand, NS3861, against standard nAChR ligands. The following sections present a comparative analysis of binding affinities, functional potencies, and efficacies, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Data Presentation: Quantitative Comparison of nAChR Ligands
The pharmacological profiles of this compound and standard nAChR ligands—Acetylcholine, Nicotine, Cytisine (B100878), and Epibatidine—are summarized below. The data, presented in tables, highlight the binding affinity (Ki) and potency (EC50) of these compounds across various nAChR subtypes.
Binding Affinity (Ki) in nM
| Ligand | α3β2 | α3β4 | α4β2 | α4β4 | α7 |
| This compound | 25[1] | 0.62[1] | 55[1] | 7.8[1] | - |
| Acetylcholine | - | - | - | - | - |
| Nicotine | - | - | ~1[2] | - | ~4000[2] |
| Cytisine | ~13[3] | ~250[3] | 0.17[4] | <1[3] | 4200[4] |
| Epibatidine | 0.16-0.23 (human)[5] | - | 0.045-0.058 (rat)[6] | - | 20[7] |
Potency (EC50) in µM
| Ligand | α3β2 | α3β4 | α4β2 | α7 |
| This compound | 1.6[3] | 1.0[3] | Minimal Activity[3] | Minimal Activity[3] |
| Acetylcholine | - | 127-131[8] | ~1-100 (stoichiometry dependent)[9] | - |
| Nicotine | - | - | 1.61[1] | - |
| Cytisine | - | - | 0.47[1] | - |
| Epibatidine | - | - | 0.012[1] | 2.9-4.3[10] |
Note: EC50 values can vary significantly based on the expression system and specific experimental conditions. The α4β2 receptor exists in different stoichiometries, which affects ligand potency.
Efficacy Profile
| Ligand | α3β2 | α3β4 | α4β2 | α4β4 |
| This compound | Full Agonist[3] | Partial Agonist[3] | No Efficacy[3] | Marginal Efficacy[3] |
| Acetylcholine | Full Agonist | Full Agonist | Full Agonist | Full Agonist |
| Nicotine | Full Agonist | Full Agonist | Full Agonist | Full Agonist |
| Cytisine | No Efficacy | Full Agonist[3] | Partial Agonist | Full Agonist[3] |
| Epibatidine | Full Agonist[5] | Full Agonist[5] | Full Agonist | Full Agonist[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand with known affinity for a specific nAChR subtype.
1. Receptor Preparation:
-
Membranes expressing the nAChR subtype of interest are prepared from transfected cell lines (e.g., HEK293) or specific brain regions.
-
Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine), and varying concentrations of the unlabeled test compound are added.
-
For determination of non-specific binding, a high concentration of a known nAChR ligand (e.g., nicotine) is added to a set of wells.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Data Collection and Analysis:
-
The reaction is terminated by rapid filtration through a filter mat, which traps the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiology Functional Assay (Two-Electrode Voltage Clamp)
This technique is used to measure the functional properties of a ligand, such as its potency (EC50) and efficacy, by recording the ion currents elicited upon receptor activation in Xenopus oocytes or other expression systems.
1. Receptor Expression:
-
Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype.
-
The oocytes are incubated for several days to allow for receptor expression on the cell surface.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
The oocyte is continuously perfused with a recording solution.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
3. Data Acquisition and Analysis:
-
The test ligand is applied to the oocyte at various concentrations.
-
The resulting inward current, carried by cations flowing through the activated nAChR channels, is recorded.
-
A concentration-response curve is generated by plotting the peak current amplitude against the ligand concentration.
-
The EC50 value (the concentration of the ligand that elicits a half-maximal response) and the maximal efficacy (Emax) are determined by fitting the data to the Hill equation. Efficacy is often expressed as a percentage of the maximal current elicited by a full agonist like acetylcholine.
Mandatory Visualizations
Experimental Workflow for Ligand Characterization
Caption: Workflow for nAChR ligand characterization.
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified nAChR signaling cascade.
References
- 1. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEURONAL NICOTINIC RECEPTOR AGONISTS FOR THE TREATMENT OF ATTENTION-DEFICIT/HYPERACTIVITY DISORDER: FOCUS ON COGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurobiological impact of nicotinic acetylcholine receptor agonists: An ALE meta-analysis of pharmacological neuroimaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for NS3861
A comprehensive guide for laboratory professionals on the safe handling and disposal of the uncharacterized compound NS3861, emphasizing precautionary measures in the absence of specific safety data.
Immediate Safety and Handling
Given the uncharacterized nature of this compound, all handling and disposal activities must be conducted with the assumption that the compound is hazardous. Adherence to strict safety protocols is the first line of defense against potential exposure and adverse effects.
Personal Protective Equipment (PPE): At a minimum, personnel should wear the following PPE when handling this compound:
-
Safety goggles to protect against splashes and airborne particles.
-
A lab coat to prevent skin contact.
-
Chemical-resistant gloves.
All operations involving this compound should be carried out in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Assumed Hazard Profile and Handling Implications
In the absence of specific data for this compound, a hypothetical hazard profile, based on common characteristics of novel research chemicals, can guide safe handling and disposal practices.
| Parameter | Assumed Observation | Implication for Disposal |
| Physical State | Solid, crystalline powder | Minimize dust generation during handling. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, ethanol) | Do not dispose of down the drain.[1] |
| Toxicity | Potentially toxic if ingested, inhaled, or absorbed through the skin | Avoid all direct contact and use appropriate PPE.[1] |
| Reactivity | Unknown; assume incompatibility with strong acids, bases, and oxidizing agents | Segregate from incompatible chemicals during storage and disposal. |
| Environmental Hazard | Unknown; assume it is harmful to aquatic life | Prevent release into the environment.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following step-by-step protocol outlines the necessary procedures for its safe collection, storage, and ultimate disposal.
-
Waste Collection:
-
Designate a specific, sealable, and clearly labeled waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, weighing paper).
-
Ensure the container is compatible with the chemical properties of this compound, assuming it may be corrosive or reactive.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label should include the chemical name ("this compound"), the date of accumulation, the name of the generating laboratory, and the principal investigator.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
The storage area must be secure, well-ventilated, and away from heat sources or incompatible chemicals.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound via standard laboratory trash or down the sanitary sewer.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of an uncharacterized chemical such as this compound.
Workflow for the disposal of an uncharacterized chemical.
By adhering to these precautionary steps, laboratory professionals can ensure the safe and compliant disposal of this compound, safeguarding themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department when handling chemicals with incomplete hazard information.
References
Essential Safety and Operational Guide for Handling NS3861
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of NS3861 (CAS 216853-59-7), a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of research.
Personal Protective Equipment (PPE)
As a compound with unfully characterized hazards, this compound should be handled with caution. The following personal protective equipment is mandatory to prevent accidental exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Compatible with the solvents used for this compound. |
| Body Protection | Laboratory coat | Should be worn to protect skin and clothing. |
| Respiratory Protection | Not required under normal use with adequate ventilation | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling
-
Ventilation: Handle this compound in a well-ventilated area.
-
Avoid Contact: Take measures to avoid contact with eyes, skin, and clothing.
-
Avoid Ingestion and Inhalation: Do not ingest or inhale the compound.
-
Personal Hygiene: Wash hands thoroughly after handling.
Storage
-
Temperature: Store this compound at -20°C.[1]
-
Container: Keep the container tightly closed.
-
Incompatibilities: Avoid strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Disposal Method: Dispose of this compound and any contaminated materials in accordance with all federal, state, and local environmental regulations.
-
Container Disposal: Dispose of containers in the same manner as the unused product.
Experimental Protocols: First Aid Measures
In the event of accidental exposure to this compound, immediately follow these first aid protocols.
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
In all cases of exposure, seek medical attention immediately.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural flow for the safe handling of this compound, from initial preparation to final disposal and storage.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
